Beauvericin
Description
Structure
2D Structure
Properties
IUPAC Name |
3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Genetic Determinants of Beauvericin Production
Elucidation of the Beauvericin (B1667859) Biosynthetic Pathway
The biosynthesis of this compound follows a non-ribosomal pathway, a common mechanism for the production of many complex peptide natural products in microorganisms. This pathway is characterized by large, multi-domain enzymes that act as an assembly line to construct the final molecule from its basic building blocks.
The core of this compound biosynthesis is a large, multifunctional enzyme known as this compound synthetase (BEAS), which is a non-ribosomal peptide synthetase (NRPS). frontiersin.orgscirp.org This enzyme catalyzes the assembly of this compound through a non-ribosomal, thiol-templated mechanism. nih.govfrontiersin.org The process begins with the activation of the two precursor molecules: the amino acid L-phenylalanine and the α-hydroxy acid D-2-hydroxyisovaleric acid (D-Hiv). nih.govfrontiersin.org
The this compound synthetase itself is a single polypeptide chain with a substantial molecular mass of approximately 250 kDa. nih.govfrontiersin.org The assembly process involves several key steps. First, the precursor molecules, L-phenylalanine and D-Hiv, are activated and covalently attached to the enzyme as thioesters via a 4'-phosphopantetheinyl arm. nih.gov Subsequently, the L-phenylalanyl residues undergo N-methylation, with S-adenosyl-methionine (AdoMet) serving as the methyl group donor. nih.govfrontiersin.org A peptide bond is then formed between the N-methylated phenylalanine and D-Hiv. This process is repeated to create a linear hexadepsipeptide intermediate, which remains tethered to the enzyme. nih.gov The final step is the cyclization of this linear intermediate to yield the final this compound molecule. nih.gov
The this compound and bassianolide (B19859) synthetases share an identical domain organization: C1-A1-T1-C2-A2-MT-T2a-T2b-C3. nih.gov During catalysis, the C3 and C2 domains alternately incorporate the two biosynthetic precursors into the growing depsipeptide chain, which swings between the T1 and T2a/T2b domains. nih.gov When the chain reaches its full length, the C3 domain catalyzes its cyclization. nih.gov
Several key enzymes are crucial for the biosynthesis of this compound. The central enzyme is the this compound synthetase (BEAS), an NRPS encoded by the BEA1 (or esyn1) gene. nih.govnih.gov This enzyme is responsible for the entire assembly and cyclization of the this compound molecule.
Another critical enzyme in the pathway is 2-ketoisovalerate reductase (KIVR). researchgate.net This enzyme is not part of the core NRPS but is essential for the synthesis of one of the this compound precursors, D-2-hydroxyisovaleric acid (D-Hiv). KIVR catalyzes the reduction of 2-ketoisovalerate, an intermediate in L-valine metabolism, to form D-Hiv. researchgate.net The indispensable role of KIVR was demonstrated in Beauveria bassiana, where knocking out the KIVR gene resulted in the inhibition of this compound production. researchgate.net In Fusarium proliferatum, the gene kivRFp encodes this essential enzyme.
The table below summarizes the key enzymes involved in this compound biosynthesis.
Table 1: Key Biosynthetic Enzymes for this compound| Enzyme Name | Gene Name (example) | Function |
|---|---|---|
| This compound Synthetase | BEA1 / esyn1 | A non-ribosomal peptide synthetase (NRPS) that assembles and cyclizes this compound from its precursors. nih.govnih.gov |
| 2-Ketoisovalerate Reductase | kivRFp | Catalyzes the reduction of 2-ketoisovalerate to produce the precursor D-2-hydroxyisovaleric acid (D-Hiv). researchgate.net |
While the core this compound structure is assembled by an NRPS, the involvement of polyketide synthases (PKSs) has been explored, particularly in the context of producing this compound analogues and the regulation of its biosynthesis. Notably, a polyketide synthase gene is not found within the this compound biosynthetic gene cluster itself. researchgate.net
However, studies have shown cross-talk between PKS and NRPS pathways. For instance, in Beauveria bassiana, the overexpression of two polyketide synthase genes, pks14 and pks15, which are important for insect virulence, led to the upregulation of this compound production. nih.gov This suggests an indirect regulatory link between these PKS genes and the this compound biosynthetic pathway. nih.gov
In some fungi, NRPS-PKS hybrid enzymes are responsible for the synthesis of other secondary metabolites. For example, the beauveriolide biosynthetic cluster contains a PKS gene (besB) alongside an NRPS gene (besA). mdpi.com While not directly involved in producing this compound itself, this highlights the modular nature of secondary metabolite biosynthesis in fungi and the potential for interplay between PKS and NRPS systems.
Genetic Organization and Regulation of the this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are not scattered randomly throughout the fungal genome but are organized into a contiguous gene cluster. This co-localization facilitates the coordinated regulation of all the genes required for the production of the final metabolite.
The this compound biosynthetic gene cluster has been identified and characterized in several fungal species, including Fusarium proliferatum and Beauveria bassiana. mdpi.comnih.gov In F. proliferatum, the fpBeas gene cluster was isolated and found to be essential for this compound production. nih.gov Targeted inactivation of the fpBeas gene in the genome of F. proliferatum abolished the production of this compound. nih.gov
In Beauveria pseudobassiana, the this compound gene cluster spans approximately 19 kb and contains the gene for the NRPS (BbBEAS) and the NADPH-dependent 2-ketoisovalerate reductase (KIVR). mdpi.com In Fusarium fujikuroi, the cluster includes the NRPS-encoding gene (BEA1) and two adjacent genes, BEA2 and BEA3. nih.gov BEA3 has been identified as an ABC transporter, which likely plays a role in exporting this compound out of the fungal cell. nih.gov Deletion of BEA3 led to a significant upregulation of BEA1 and BEA2 and a drastic increase in this compound production, suggesting a feedback regulatory mechanism. nih.gov The organization of the this compound gene cluster can differ between fungal species, which may account for the varying levels of this compound production observed. nih.govresearchgate.net
The expression of the this compound biosynthetic genes is tightly controlled by a complex regulatory network involving both cluster-specific and global regulators. This regulation ensures that this compound is produced under specific environmental or developmental conditions.
In Fusarium fujikuroi, the histone deacetylase Hda1 acts as a repressor of the this compound gene cluster. nih.gov Deletion of the HDA1 gene led to a 1000-fold increase in this compound production, which was accompanied by a significant upregulation of the BEA1, BEA2, and BEA3 genes. nih.gov This repression is mediated by histone modifications, specifically the acetylation of H3K27. nih.gov In the absence of Hda1, there is an enrichment of H3K27 acetylation at the this compound cluster, leading to a more open chromatin state and increased gene expression. nih.gov
In addition to histone modification, transcription factors play a crucial role. A cluster-specific transcription factor, Bea4, has been identified as a repressor of this compound biosynthesis. nih.gov Furthermore, a homolog of the global mammalian Kruppel-like transcription factor Yin Yang 1 (Yy1) also acts as a repressor. nih.gov These transcription factors are thought to bind to a conserved sequence motif in the promoter of the BEA1 gene. nih.gov In Fusarium oxysporum f. sp. cubense, the transcription factor FoAce2 has been shown to regulate the biosynthesis of this compound, with its deletion leading to a downregulation of three this compound biosynthesis genes. mdpi.com
The expression of the this compound synthetase gene (bbBeas) has been shown to correlate with this compound production levels during solid-state fermentation of B. bassiana, with peak expression observed at specific time points in the culture. scirp.orgscirp.org This direct link between gene expression and product formation underscores the importance of transcriptional control in determining the final yield of this compound. scirp.org
Environmental and Nutritional Influences on this compound Production
The biosynthesis of this compound, like many fungal secondary metabolites, is not constitutive but is significantly influenced by a complex interplay of environmental and nutritional factors. nih.gov These external cues can modulate gene expression within the this compound biosynthetic cluster, ultimately dictating the final yield of the compound. The type and quantity of mycotoxins produced by a fungus can vary by strain and are determined by the interaction of genetic, epigenetic, and environmental factors. nih.govscirp.org
Key nutritional factors include the composition of carbon and nitrogen sources in the growth medium. mdpi.com Studies have shown that glucose is a highly effective carbon source for this compound biosynthesis. mdpi.com Regarding nitrogen, both organic and inorganic sources play a role, with peptone identified as an optimal organic nitrogen source and sodium nitrate (B79036) (NaNO3) as a suitable inorganic source. mdpi.com The biosynthesis is critically dependent on the availability of its precursors: the amino acid L-phenylalanine and the hydroxy acid D-hydroxyisovaleric acid. nih.govfrontiersin.orgresearchgate.net
Environmental parameters such as pH, temperature, and light also exert strong control over production levels. The optimal pH for the activity of this compound synthetase, the key enzyme in the pathway, is approximately 7.2. nih.gov Temperature is another critical factor, with the optimal range for this compound formation being 25–27 °C. nih.gov The enzyme loses its activity at temperatures above 30 °C. nih.gov Furthermore, research indicates that light can act as a suppressive signal for this compound synthesis. This effect is thought to occur primarily through the inhibition of D-hydroxyisovaleric acid synthesis, a key precursor for this compound. researchgate.net Conversely, salt stress has been observed to influence the biosynthetic pathway. researchgate.net
Table 1: Environmental and Nutritional Factors Affecting this compound Production
| Factor | Influence on this compound Production | Reference |
|---|---|---|
| Nutritional | ||
| Carbon Source | Glucose is reported as the most effective carbon source. | mdpi.com |
| Nitrogen Source | Peptone (organic) and NaNO3 (inorganic) are optimal. | mdpi.com |
| Precursors | Production is strictly dependent on L-phenylalanine and D-hydroxyisovaleric acid. | nih.govfrontiersin.org |
| Environmental | ||
| pH | Optimal pH for this compound synthetase activity is ~7.2. | nih.gov |
| Temperature | Optimal temperature for formation is 25–27 °C; enzyme is inactive above 30 °C. | nih.gov |
| Light | Suppresses this compound synthesis, likely by inhibiting D-hydroxyisovaleric acid synthesis. | researchgate.net |
| Salt Stress | Influences the biosynthetic pathway. | researchgate.net |
Metabolic Engineering Strategies for Enhanced this compound Production
Given its wide range of biological activities, there is significant interest in improving the production yields of this compound. Metabolic engineering offers a powerful suite of tools to rationally design and modify microbial strains for the overproduction of desired compounds. nih.gov These strategies typically involve the targeted genetic modification of an organism's primary and secondary metabolic pathways to enhance the flux towards the product of interest. nih.gov For this compound, this includes overexpressing key biosynthetic genes, eliminating competing metabolic pathways, and transferring the entire biosynthetic pathway into a more suitable industrial host.
Deletion of Competing Pathways in this compound Producers
Fungi, particularly from the genus Fusarium, often produce a spectrum of secondary metabolites, which can divert precursors and energy away from the synthesis of the target compound. nih.gov A common metabolic engineering approach is to delete genes responsible for these competing pathways. This compound and another group of mycotoxins, the enniatins, are structurally related cyclic hexadepsipeptides and are often co-produced by the same Fusarium species. mdpi.com Both mycotoxins are synthesized by the multifunctional enzyme enniatin synthetase (ESYN1), which can incorporate different amino acid precursors. nih.gov In this compound, the amino acid is N-methyl-phenylalanine, while in enniatins, it is typically an aliphatic amino acid like N-methyl-valine or N-methyl-isoleucine. nih.govmdpi.com The differential production of this compound versus enniatins is linked to the primary structure and specificity of the synthetase enzyme. nih.gov Therefore, engineering the producing strain by deleting or modifying the domains within the enniatin synthetase that are responsible for incorporating aliphatic amino acids could redirect the metabolic flux exclusively towards this compound production. This would minimize the synthesis of enniatins, freeing up the precursor pool of D-hydroxyisovaleric acid for increased this compound biosynthesis.
Heterologous Expression Systems for this compound Biosynthesis
Heterologous expression, which involves transferring the genetic machinery for producing a compound into a different host organism, is a cornerstone of modern biotechnology. This strategy can overcome limitations of the native producer, such as slow growth, difficult genetic manipulation, or production of unwanted byproducts. The entire this compound biosynthesis pathway has been successfully expressed in heterologous hosts.
A notable achievement was the expression of the bbBeas gene from B. bassiana in the bacterium Escherichia coli. nih.gov This resulted in a recombinant E. coli strain capable of producing this compound, demonstrating that the complex, multi-domain NRPS enzyme can be functionally expressed in a prokaryotic system. nih.gov
Another approach involves activating silent or poorly expressed biosynthetic gene clusters in a heterologous host. In one study, the heterologous expression of LaeA, a global regulator of secondary metabolism, in the fungus Cordyceps militaris induced the production of several compounds, one of which was identified as this compound. researchgate.net This indicates that C. militaris possesses the necessary genetic blueprint for this compound synthesis, which is normally silent, and that its production can be "switched on" by a master regulator. These examples highlight the potential of using well-characterized industrial microorganisms as chassis for the efficient and scalable production of this compound.
Chemical Synthesis, Structural Modifications, and Structure Activity Relationships of Beauvericin
Total Synthesis Approaches for Beauvericin (B1667859) and its Analogues
The complete chemical synthesis of this compound and its analogues has been approached through various methodologies, each with its own set of advantages and challenges. These strategies are crucial for confirming the structure of the natural product, enabling the creation of novel analogues, and providing access to larger quantities for biological evaluation.
Solution-Phase Synthetic Methodologies for this compound
Solution-phase synthesis has been a cornerstone in the construction of complex cyclic depsipeptides like this compound. This approach involves the stepwise coupling of constituent amino acid and hydroxy acid building blocks in a solvent system, followed by a final macrocyclization step.
A notable strategy for the synthesis of this compound analogues, such as this compound A and allo-beauvericin A, provides a framework applicable to this compound itself. nih.govnih.gov This involves the initial coupling of protected N-methyl-L-phenylalanine and D-α-hydroxyisovaleric acid units to form a linear depsipeptide precursor. For instance, the synthesis of this compound A involved the coupling of N-Fmoc-N-methyl-L-phenylalanine with the benzyl (B1604629) ester of D-α-hydroxyisovaleric acid using coupling agents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The resulting di-depsipeptide can then be further elongated in a stepwise manner.
The synthesis of this compound A, a naturally occurring analogue, was achieved by coupling three di-depsipeptide units. nih.gov The linear hexadepsipeptide was constructed and subsequently deprotected to remove the N-Fmoc and benzyl protecting groups. The free linear precursor was then activated, for example, with Ghosez's reagent, to form an acid chloride which, upon treatment with a base like diisopropylethylamine (DIPEA), underwent intramolecular cyclization to yield the final cyclic product. nih.govacs.org
Solid-Phase Synthetic Strategies for this compound
While solid-phase peptide synthesis (SPPS) is a well-established method for the efficient synthesis of linear peptides, its application to cyclic depsipeptides like this compound presents unique challenges. These include the formation of the ester bond on the solid support and the on-resin cyclization. To date, a specific, detailed solid-phase synthesis of this compound has not been extensively reported in publicly available literature. However, general strategies for the SPPS of cyclic depsipeptides have been developed and could be adapted for this compound.
One common approach involves assembling the linear depsipeptide on a resin, followed by cleavage from the support and cyclization in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov Alternatively, on-resin cyclization can be performed, where the linear precursor is cyclized while still attached to the solid support, often via a side-chain anchoring strategy. nih.gov
The synthesis of other cyclic depsipeptides on solid phase has been achieved using a strategy of synthesizing and protecting a di-depsipeptide building block in solution, which is then used as the growing unit in manual SPPS. This approach has been explored with both Fmoc/OBzl and Fmoc/tBu protection strategies, with the latter being found to be more compatible.
It is important to distinguish solid-phase chemical synthesis from solid-state fermentation (SSF). SSF is a biotechnological production method where microorganisms are cultured on a solid substrate, and it has been shown to enhance the production of this compound by fungi like Fusarium oxysporum. researchgate.netnih.gov This is a biological production method and not a chemical synthesis on a solid support.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic approaches leverage the specificity of enzymes to overcome some of the challenges of purely chemical synthesis. The biosynthesis of this compound is catalyzed by a large, multifunctional enzyme called this compound synthetase, a non-ribosomal peptide synthetase (NRPS). nih.gov This enzyme activates and incorporates the N-methyl-L-phenylalanine and D-α-hydroxyisovaleric acid building blocks in a stepwise manner. nih.gov
Cell-free synthesis systems utilizing purified or enriched this compound synthetase have been demonstrated. These systems require the presence of the constituent amino and hydroxy acids, ATP/Mg2+, and S-adenosyl-L-methionine (AdoMet) as the methyl donor for the N-methylation of the phenylalanine residues. nih.gov The omission of AdoMet from the reaction mixture results in the formation of demethylthis compound. nih.gov
A powerful application of chemoenzymatic synthesis is precursor-directed biosynthesis. This technique involves feeding unnatural substrates (analogues of the natural building blocks) to a this compound-producing fungus. The fungal enzymes may then incorporate these precursors into the this compound scaffold, leading to the production of novel analogues. This approach has been successfully used to generate a variety of this compound derivatives with modifications in both the amino acid and hydroxy acid moieties.
Semisynthesis and Chemical Derivatization of this compound
The chemical modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the development of new derivatives with potentially enhanced or novel biological activities. These modifications can be targeted at either the peptide backbone or the hydroxy acid moieties.
Modifications on the Peptide Backbone of this compound
The N-methyl-L-phenylalanine residues of this compound are key targets for chemical modification. The aromatic ring and the N-methyl group are important for the biological activity of the molecule.
Studies on the substrate specificity of this compound synthetase have shown that it can accept a range of aromatic and aliphatic amino acids in place of L-phenylalanine. nih.gov This enzymatic flexibility has been exploited in precursor-directed biosynthesis to generate analogues. For example, feeding Beauveria bassiana with dl-3-fluorophenylalanine resulted in the production of new this compound analogues containing one, two, or three N-methyl-3-fluorophenylalanine residues. acs.org
The N-methyl group itself is thought to be crucial for some of the biological activities of this compound. When compared to the structurally similar enniatins, which also have a cyclic hexadepsipeptide structure but differ in their N-methylamino acid residues, this compound often exhibits distinct bioactivities. mdpi.com For instance, this compound is a more potent inhibitor of HIV-1 integrase than the enniatins, suggesting that the N-methylation of the phenylalanine residue is a key structural feature for this activity. mdpi.com The synthesis of demethylthis compound through chemoenzymatic methods further underscores the importance of this functional group. nih.gov
Alterations at the Hydroxy Acid Moieties of this compound
The D-α-hydroxyisovaleric acid component of this compound can also be modified to generate new analogues with altered properties. Precursor-directed biosynthesis has been a particularly effective strategy for this purpose.
Feeding experiments with Beauveria bassiana have shown that analogues of D-α-hydroxyisovaleric acid can be incorporated into the this compound structure. For example, the introduction of 2-hydroxybutyrate moieties in place of one, two, or all three of the D-α-hydroxyisovaleric acid residues led to a series of new beauvericins (beauvericins G1-3). acs.org
The structure-activity relationship of these modifications has been investigated. The replacement of the branched side chain of D-α-hydroxyisovaleric acid with the linear side chain of 2-hydroxybutyrate resulted in a decrease in both cytotoxicity and antihaptotactic activity, suggesting that the branched nature of the side chain is important for these biological effects. acs.org
Similarly, the total synthesis of this compound A and allo-beauvericin A, which contain modified hydroxy acid units, has allowed for the confirmation of their structures and provides a platform for further biological evaluation. nih.govacs.org this compound A contains a (2R,3S)-2-hydroxy-3-methylpentanoic acid residue, while allo-beauvericin A has a (2R,3R)-2-hydroxy-3-methylpentanoic acid residue. nih.govacs.org These subtle changes in the hydroxy acid component can influence the biological activity profile of the resulting molecule.
Introduction of Reporter Tags or Functional Groups to this compound
The modification of this compound to include reporter tags or functional groups is a key strategy for elucidating its mechanisms of action and for creating novel analogues. Luciferase reporter gene assays have been instrumental in studying this compound's biological effects. For instance, such assays demonstrated that this compound can suppress MyD88-dependent NF-κB activation, helping to identify the enzymes Src and Syk as potential molecular targets. nih.gov
Beyond reporter tags, the introduction of novel functional groups into the this compound scaffold has been achieved through precursor-directed biosynthesis. This method involves feeding cultures of this compound-producing fungi, such as Aspergillus niger, with synthetic analogues of the natural D-hydroxyisovaleric acid (D-Hiv) precursor. researchgate.net This has successfully generated new-to-nature this compound derivatives. For example, by supplying the culture medium with precursors bearing different functionalities—such as halogens (e.g., bromine), alkynes, or alkenes—researchers have produced modified this compound molecules like bromo-beauvericin. researchgate.net This approach opens avenues for creating a diverse library of this compound analogues with potentially altered physicochemical properties and biological activities.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Impact of Cyclic Structure on this compound Bioactivity
This compound is a cyclic hexadepsipeptide, a structural feature that is fundamental to its biological activity. nih.govfrontiersin.org Its biosynthesis culminates in a cyclization step where a linear hexadepsipeptide intermediate is transformed into the final, stable cyclic molecule. nih.govmdpi.com This cyclic architecture confers significant advantages; for example, cyclic depsipeptides generally exhibit greater resistance to degradation by proteases compared to their linear counterparts. researchgate.net
The cyclic nature of this compound is crucial for its primary mechanism of action as an ionophore. nih.govnih.gov The molecule's three-fold axis of symmetry allows it to form a stable, cage-like structure that can bind and transport cations, particularly calcium (Ca²⁺), across biological membranes. nih.govtaylorfrancis.com This disrupts cellular ionic homeostasis, a key driver of its cytotoxic effects. frontiersin.orgnih.gov The linear precursor lacks this pre-organized, three-dimensional conformation and would not be an effective ion carrier. Therefore, the cyclization is not merely the final step in biosynthesis but is essential for locking the molecule into the specific conformation required for its characteristic bioactivity.
Influence of Amino Acid and Hydroxy Acid Substitutions on this compound's Effects
The biological profile of this compound can be significantly altered by substituting its constituent amino acid (N-methyl-L-phenylalanine) and hydroxy acid (D-hydroxyisovaleric acid) residues. nih.govnih.gov The flexibility of the this compound synthetase enzyme allows it to incorporate various natural and unnatural precursors, leading to a wide range of analogues with distinct activities. mdpi.comnih.govnih.gov
Studies on substrate specificity have shown that the N-methyl-L-phenylalanine residue can be replaced by other aromatic or aliphatic amino acids, including isoleucine, leucine, norleucine, and fluorophenylalanine derivatives. nih.govnih.gov The omission of the methyl group donor, S-adenosyl-methionine, during biosynthesis results in the formation of demethylthis compound. nih.gov The nature of the side chain at this position is critical. For example, this compound's potent inhibition of HIV-1 integrase is stronger than that of the enniatins, which possess similar structures but different N-methylamino acids (like valine or isoleucine), highlighting the importance of the N-methyl-phenylalanine residue for this specific activity. nih.govmdpi.com
Similarly, substitutions in the hydroxy acid component also modulate bioactivity. Naturally occurring analogues such as this compound A and F contain D-2-hydroxyisocaproic acid (D-Hmp) instead of D-Hiv. nih.gov Furthermore, precursor-directed synthesis has enabled the incorporation of artificial hydroxy acids containing bromo, alkyne, and alkene functionalities. researchgate.net The table below summarizes key findings from structure-activity relationship studies on this compound analogues.
| Analogue/Modification | Substitution Type | Key Structural Change | Impact on Bioactivity | Reference |
|---|---|---|---|---|
| Enniatins | Amino Acid | N-methyl-L-phenylalanine replaced by N-methyl-L-valine, -isoleucine, or -leucine. | Weaker anti-HIV-1 integrase activity compared to this compound. | nih.govmdpi.com |
| Demethylthis compound | Amino Acid | Lack of N-methylation on the phenylalanine residue. | Altered biological activity due to the absence of the methyl group. | nih.gov |
| Fluoro-beauvericins | Amino Acid | Phenylalanine replaced by ortho-, meta-, or para-fluorophenylalanine. | Successfully synthesized, indicating enzyme tolerance for modified aromatic rings. | nih.govnih.gov |
| This compound A / F | Hydroxy Acid | One or more D-Hiv residues replaced by D-2-hydroxyisocaproic acid (D-Hmp). | Naturally occurring analogues with potentially different cytotoxic profiles. | nih.gov |
| Bromo-beauvericin | Hydroxy Acid | Incorporation of a bromine-containing hydroxy acid precursor. | Demonstrates the feasibility of incorporating novel functional groups (halogens). | researchgate.net |
| N-Methyl-Tyrosine Analogues | Amino Acid | N-methyl-phenylalanine replaced by N-methyl-tyrosine. | Naturally produced analogues with an additional hydroxyl group on the aromatic ring. | nih.gov |
Stereochemical Requirements for Optimal this compound Activity
The stereochemistry of this compound, specifically the alternating sequence of D-hydroxyisovaleric acid and N-methyl-L-phenylalanine residues, is a critical determinant of its structure and function. nih.govfrontiersin.orgnih.gov This precise arrangement of D- and L-isomers is fundamental to the molecule's ability to adopt its unique, symmetrical three-dimensional conformation. nih.govtaylorfrancis.com
The this compound synthetase enzyme specifically activates L-phenylalanine and D-alpha-hydroxyisovaleric acid, ensuring the correct stereochemical configuration in the final product. nih.gov This defined stereochemistry allows the carbonyl oxygen atoms to orient themselves in a specific manner, creating the polar interior necessary for cation binding, while the hydrophobic side chains form the exterior that interacts with lipid membranes. taylorfrancis.com Any deviation from this alternating D-L configuration would disrupt the molecule's three-fold symmetry, altering its conformation and severely impairing its ion-complexing and transport capabilities, which are central to its biological effects. nih.govtaylorfrancis.com Therefore, the strict stereochemical integrity is essential for optimal bioactivity.
Mechanisms of Action of Beauvericin
Ionophoric Properties and Membrane Interaction of Beauvericin (B1667859)
This compound's biological activities are fundamentally linked to its ionophoric nature, which allows it to transport ions across biological membranes. nih.gov This property stems from its unique cyclic hexadepsipeptide structure, which can form complexes with various cations. mdpi.com
This compound functions as a cation-selective ionophore, capable of forming lipophilic complexes with essential mono- and divalent cations and transporting them across lipid bilayers. researchgate.net Its structure allows it to form complexes with ions such as potassium (K+), sodium (Na+), and notably, calcium (Ca2+). nih.govmdpi.com The mechanism involves the molecule creating a cavity where oxygen bond angles can be altered to accommodate ions of different sizes. While it transports various alkali metal ions, its biological effects are often linked to its potent ability to mobilize Ca2+. nih.govfrontiersin.org
Research has demonstrated that this compound can act as an ion carrier and also form cation-selective channels within membranes. researchgate.netfrontiersin.org Studies using patch-clamp techniques on ventricular myocytes and synthetic membranes revealed that this compound forms channels with several open-state levels for K+ and Na+. researchgate.netnih.gov However, its most pronounced cytotoxic effects are frequently attributed to its ability to facilitate a significant influx of extracellular Ca2+ into the cell. nih.govresearchgate.net This influx is a primary trigger for subsequent cellular dysfunction. nih.gov
Due to its lipophilic character, this compound readily interacts with and inserts into the lipid bilayers of both cellular and artificial membranes. mdpi.comnih.gov This interaction increases the permeability of these membranes to ions. nih.gov Its effects have been observed in a variety of membrane models, including:
Cellular Membranes: In ventricular myocytes, this compound has been shown to incorporate into the cell membrane, forming channels that alter the membrane's natural ion gradient. researchgate.netnih.gov
Artificial Membranes (Liposomes): Studies on artificial lipid bilayers, such as liposomes, confirm its ability to transport alkali ions like K+ and Na+ across the membrane, demonstrating its fundamental ionophoric properties outside of a biological context. nih.govnih.gov The interaction is not just limited to transport; it can also induce changes in the organization and morphology of the lipid layers. nih.gov
The ability of this compound to interact with diverse lipid compositions underscores the broad nature of its membrane-disrupting activity. nih.gov
By transporting cations across cellular membranes, this compound profoundly disrupts the tightly regulated ionic homeostasis essential for normal cell function. researchgate.netnih.gov The primary consequence of this ionophoric activity is a significant alteration of intracellular ion concentrations. Specifically, exposure to this compound leads to:
An increase in intracellular Ca2+ ([Ca2+]i). nih.govresearchgate.net
An increase in intracellular Na+ ([Na+]i). researchgate.netnih.gov
A decrease in intracellular K+ ([K+]i). researchgate.netnih.gov
This loss of ionic equilibrium has severe physiological consequences for the cell. The sustained, uncontrolled elevation of intracellular calcium is a critical stress signal that can lead to cytolysis (cell breakdown) and is a primary trigger for programmed cell death, or apoptosis. researchgate.netresearchgate.net The disruption of ion gradients also affects the mitochondrial transmembrane potential, further contributing to cellular toxicity. nih.govresearchgate.net
| Table 1: Effects of this compound on Ion Homeostasis in Ventricular Myocytes | |
| Ion | Effect of this compound Exposure |
| Calcium (Ca2+) | Increased intracellular concentration. researchgate.netnih.gov |
| Sodium (Na+) | Increased intracellular concentration. researchgate.netnih.gov |
| Potassium (K+) | Reduced intracellular concentration. researchgate.netnih.gov |
| This table summarizes the principal changes to intracellular ion concentrations following the application of this compound, as observed in guinea pig ventricular myocytes. |
Cellular and Molecular Mechanisms of this compound-Induced Cytotoxicity
The disruption of ion homeostasis is a key upstream event that initiates a cascade of cellular and molecular responses, culminating in cytotoxicity. The primary mechanism through which this compound exerts its cell-killing effect is the induction of apoptosis.
This compound is a known potent inducer of apoptosis in a wide range of mammalian cell lines. researchgate.netnih.gov The apoptotic process is characterized by distinct morphological and biochemical changes, including nuclear fragmentation and the formation of apoptotic bodies, both of which have been observed in cells treated with this compound. nih.gov The induction of apoptosis is a dose- and time-dependent phenomenon. nih.gov
This compound-induced apoptosis primarily proceeds through the intrinsic, or mitochondrial, pathway. researchgate.net This pathway is initiated by intracellular stress signals, with the influx of Ca2+ caused by this compound being a major trigger. researchgate.netnih.gov The sequence of events involves several key mitochondrial-related steps:
Disruption of Mitochondrial Membrane Potential: The elevated cytosolic Ca2+ levels and direct action of this compound lead to a decrease in the mitochondrial transmembrane potential (ΔΨm). nih.govbohrium.com This depolarization is a critical early event in the intrinsic apoptotic cascade.
Release of Cytochrome c: The loss of mitochondrial membrane integrity results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c. nih.govnih.govnih.gov The release of cytochrome c is regulated by the Bcl-2 family of proteins, and studies show that this compound treatment alters the levels of proteins like Bax, which facilitates pore formation in the mitochondrial outer membrane. nih.govyoutube.com
Caspase Activation: Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates an initiator caspase, caspase-9. thermofisher.com Activated caspase-9 then proteolytically cleaves and activates executioner caspases, such as caspase-3. nih.govnih.gov Increased caspase-3 activity is a hallmark of apoptosis and has been consistently observed in this compound-treated cells, where it carries out the systematic dismantling of the cell. nih.govnih.gov
This cascade, originating from this compound's ionophoric action and culminating in caspase activation, demonstrates a clear mechanistic link between membrane destabilization and the execution of programmed cell death.
| Table 2: Research Findings on this compound-Induced Apoptosis | ||
| Cell Line | Key Findings | Reference |
| Human Leukemia (CCRF-CEM) | Induced nuclear fragmentation, cytochrome c release, and caspase-3 activation. | nih.gov |
| Human Lung Cancer (A549) | Caused apoptosis via cytochrome c release and caspase-3 upregulation; involves the MEK1/2-ERK42/44-90RSK signaling pathway. | nih.gov |
| Human Colon Adenocarcinoma (Caco-2) | Induced apoptosis through loss of mitochondrial membrane potential and increased reactive oxygen species (ROS). | bohrium.com |
| Human Astrocytes (GHA) | Triggered apoptosis via oxidative stress, altering Bax/Bcl-2 ratio and activating cleaved caspase-9 and caspase-3. | nih.gov |
| NG108-15 (Neuronal Cells) | Inhibited L-type voltage-dependent Ca2+ current with an IC50 value of 4 μM. | nih.gov |
| This table summarizes selected research findings detailing the apoptotic effects of this compound across various human cell lines. |
Induction of Apoptosis by this compound
Death Receptor Pathway Involvement (Extrinsic Apoptosis) in this compound Action
The extrinsic apoptosis pathway is a critical route for programmed cell death initiated by the activation of death receptors on the cell surface. While research into this compound's role in this pathway is ongoing, some studies suggest its potential to engage with components of this cascade. The primary death receptors include Fas (also known as APO-1 or CD95), and tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) receptors DR4 and DR5. nih.govmdpi.comyoutube.com
Upon binding of their respective ligands, such as Fas ligand (FasL) or TRAIL, these receptors trimerize and recruit adaptor proteins like Fas-associated death domain (FADD). nih.govnih.gov This recruitment is a pivotal step, as FADD then engages pro-caspase-8, leading to its dimerization and auto-activation. nih.gov Activated caspase-8, an initiator caspase, can then trigger the downstream executioner caspases, such as caspase-3, culminating in apoptosis. nih.govthermofisher.com
Some evidence points towards this compound's ability to upregulate the expression of cell death receptors, which could sensitize cells to extrinsic apoptotic signals. mdpi.com Furthermore, this compound has been shown to activate Toll-like receptor 4 (TLR4) signaling. researchgate.netyoutube.com While TLR4 is primarily associated with immune responses, its activation can sometimes intersect with apoptotic pathways. The activation of TLR4 by this compound is dependent on both MyD88 and TRIF adaptor proteins, leading to the production of inflammatory cytokines. researchgate.netyoutube.com However, a direct, causal link between this compound treatment and the canonical FADD-mediated activation of caspase-8 in the death-inducing signaling complex (DISC) requires more definitive investigation.
Endoplasmic Reticulum Stress and Unfolded Protein Response by this compound
The endoplasmic reticulum (ER) is a central organelle for protein synthesis and folding. nih.govyoutube.com An accumulation of unfolded or misfolded proteins within the ER lumen triggers a state known as ER stress, which in turn activates a set of signaling pathways collectively called the unfolded protein response (UPR). nih.govthermofisher.comyoutube.com The UPR aims to restore ER homeostasis but can initiate apoptosis if the stress is severe or prolonged. thermofisher.com The UPR is primarily mediated by three ER-transmembrane sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). mdpi.comnih.govthermofisher.comresearchgate.netresearchgate.net
Upon ER stress, the chaperone protein BiP (also known as GRP78) dissociates from these sensors, leading to their activation. mdpi.comresearchgate.net
PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis while promoting the translation of specific stress-response proteins like activating transcription factor 4 (ATF4). mdpi.comyoutube.com
IRE1 activation results in the splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and degradation. mdpi.comresearchgate.net
ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones. mdpi.comresearchgate.net
A key pro-apoptotic factor induced during prolonged ER stress is the C/EBP homologous protein (CHOP), also known as GADD153. nih.gov While the general mechanisms of ER stress are well-documented, specific studies detailing the direct activation of the PERK, IRE1, and ATF6 pathways by this compound and the subsequent upregulation of markers like GRP78 and CHOP are an area of active investigation.
Caspase Activation and Proteolytic Cascade Initiation by this compound
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. youtube.com They exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. This cascade involves initiator caspases and executioner caspases.
Initiator Caspases: Initiator caspases, such as caspase-8 and caspase-9, are activated in response to specific pro-apoptotic signals. nih.gov
Caspase-8 is primarily activated through the extrinsic death receptor pathway. nih.gov
Caspase-9 is activated via the intrinsic (mitochondrial) pathway, following the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov
Research has shown that this compound treatment leads to the activation of caspase-9 in various cancer cell lines, including KB and KBv200 cells. nih.gov This activation is often preceded by the release of cytochrome c from the mitochondria, indicating the involvement of the intrinsic apoptotic pathway. nih.govmdpi.comresearchgate.net
Executioner Caspases: Once activated, initiator caspases cleave and activate executioner caspases, such as caspase-3 and caspase-7. thermofisher.comyoutube.com These executioner caspases are responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. youtube.comresearchgate.net Studies have consistently demonstrated that this compound induces the activation of caspase-3 in a dose-dependent manner in cell lines such as human acute lymphoblastic leukemia (CCRF-CEM) cells and human non-small cell lung cancer A549 cells. mdpi.comresearchgate.net
Proteolytic Cascade: The activation of executioner caspases initiates a proteolytic cascade, targeting key cellular substrates. One of the most important substrates is poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. nih.gov Cleavage of PARP by caspase-3 is a well-established marker of apoptosis. nih.gov this compound treatment has been shown to induce the cleavage of PARP in a concentration-dependent manner in KB and KBv200 cells. nih.gov
The following table summarizes the key caspases and substrates involved in this compound-induced apoptosis based on available research.
| Cell Line | Initiator Caspase Activated | Executioner Caspase Activated | Key Substrate Cleaved |
| CCRF-CEM | - | Caspase-3 researchgate.net | - |
| A549 | - | Caspase-3 mdpi.com | - |
| KB and KBv200 | Caspase-9 nih.gov | Caspase-3 nih.gov | PARP nih.gov |
Autophagy Modulation by this compound
Autophagy is a cellular self-digestion process that degrades and recycles cellular components to maintain homeostasis. mdpi.comresearchgate.net It can act as a pro-survival mechanism under stress but can also lead to a form of programmed cell death known as autophagic cell death. nih.govyoutube.com The modulation of autophagy, either through its induction or the impairment of its flux, is a recognized mechanism of action for various bioactive compounds.
The induction of autophagy involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic cargo. youtube.com A key step in this process is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). researchgate.net Recent studies have indicated that this compound can induce autophagy. For instance, in triple-negative breast cancer (TNBC) cells, this compound treatment led to an elevated expression of the autophagy markers LC3 and Beclin-1. Beclin-1 is a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. nih.gov
Autophagic flux refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. mdpi.comresearchgate.net An accumulation of autophagosomes can occur not only due to the induction of autophagy but also due to a blockage in the later stages of the pathway, a phenomenon known as impaired autophagic flux. A common marker used to assess autophagic flux is the sequestosome 1 (SQSTM1/p62) protein. mdpi.comnih.govnih.gov p62 acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. nih.govnih.gov Therefore, an accumulation of p62 can indicate an impairment of autophagic flux. mdpi.comnih.gov While there is evidence for this compound inducing autophagy, further research is needed to determine if it also affects the later stages of the autophagic pathway, potentially leading to an impaired flux, which can also contribute to cytotoxicity.
| Autophagy Marker | Role in Autophagy | Effect of this compound |
| Beclin-1 | Initiation of autophagosome formation | Increased expression in TNBC cells |
| LC3-II | Marker for autophagosome formation researchgate.net | Increased expression in TNBC cells |
| p62/SQSTM1 | Autophagic cargo receptor, degraded during flux nih.govnih.gov | Further investigation needed |
Cell Cycle Arrest Induced by this compound
The cell cycle is a tightly regulated process that governs cell proliferation. mdpi.com It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com Progression through the cell cycle is controlled by checkpoints that ensure the fidelity of DNA replication and cell division. mdpi.com These checkpoints are regulated by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins. youtube.comyoutube.comyoutube.com
This compound has been shown to induce cell cycle arrest in various cell lines, thereby inhibiting their proliferation. nih.govresearchgate.netnih.gov The specific phase of the cell cycle that is affected can vary depending on the cell type and the duration of exposure.
In Chinese Hamster Ovary (CHO-K1) cells, this compound has been observed to inhibit cell proliferation by inducing an arrest in the G0/G1 phase of the cell cycle. nih.govresearchgate.net At higher exposure times, a G2/M arrest has also been reported in these cells. researchgate.net Similarly, in human colon adenocarcinoma (Caco-2) cells, this compound treatment led to a reduction in the G0/G1 phase and an arrest in the G2/M phase. nih.gov In undifferentiated SH-SY5Y neuronal cells, this compound, in combination with other mycotoxins, was shown to cause delays or arrests in the S and G2/M phases. nih.gov
The arrest at different checkpoints is governed by specific cyclin/CDK complexes:
G1/S transition is primarily regulated by Cyclin D/CDK4/6 and Cyclin E/CDK2 complexes. youtube.comyoutube.comyoutube.com
G2/M transition is controlled by the Cyclin B/CDK1 (also known as Cdc2) complex. nih.gov
The induction of cell cycle arrest by this compound is likely mediated by its influence on the expression and activity of these key regulatory proteins. However, detailed studies that specifically measure the levels and activities of different cyclins and CDKs following this compound treatment are needed to fully elucidate the molecular mechanisms behind the observed cell cycle arrest.
The following table summarizes the observed effects of this compound on the cell cycle in different cell lines.
| Cell Line | Affected Cell Cycle Phase(s) |
| CHO-K1 | G0/G1 arrest, G2/M arrest (at higher exposure times) nih.govresearchgate.net |
| Caco-2 | G2/M arrest nih.gov |
| SH-SY5Y | S and G2/M arrest (in combination with other mycotoxins) nih.gov |
Oxidative Stress Induction by this compound
A significant mechanism of this compound's toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com In studies using Chinese Hamster Ovary (CHO-K1) cells, this compound exposure led to a significant increase in intracellular ROS levels. nih.govmdpi.com The relative fluorescence intensity, a measure of ROS, was approximately 4-fold higher in cells treated with this compound compared to control cells. nih.govmdpi.com This increase in ROS contributes to subsequent cellular damage, including lipid peroxidation. nih.gov
Similarly, in human colon adenocarcinoma (Caco-2) cells, this compound treatment caused a substantial and early increase in ROS levels, reaching a peak production 2.0-fold higher than the control group at 120 minutes post-exposure. mdpi.comnih.gov This rapid generation of ROS is considered a key mechanism of this compound's toxicity in these cells. mdpi.comnih.gov However, in some specific cell lines, such as human epidermoid carcinoma KB and KBv200 cells, this compound has been reported to cause a decrease in ROS generation. scirp.org
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Generation
| Cell Line | Observed Effect on ROS | Magnitude of Change | Citation |
|---|---|---|---|
| CHO-K1 | Increase | ~4-fold higher than control | nih.govmdpi.com |
| Caco-2 | Increase | 2.0-fold higher than control | mdpi.comnih.gov |
This compound-induced oxidative stress consequently affects the cell's antioxidant defense systems. In response to this compound exposure, CHO-K1 cells showed an increase in the activity of key antioxidant enzymes, specifically Superoxide Dismutase (SOD) and Catalase (CAT). researchgate.netnih.gov This upregulation is interpreted as a cellular defense mechanism to counteract the damage caused by this compound and the resulting oxidant products. researchgate.netnih.gov
In Caco-2 cells, this compound exposure led to a disruption in the glutathione (B108866) system, a critical component of antioxidant defense. nih.gov This was characterized by a decrease in the levels of reduced glutathione (GSH) by 31% and a corresponding increase in oxidized glutathione (GSSG) by 20%. nih.gov The depletion of GSH further indicates the induction of significant oxidative stress within the cells.
Table 3: Impact of this compound on Antioxidant Defense Systems
| Cell Line | Antioxidant Component | Observed Effect | Citation |
|---|---|---|---|
| CHO-K1 | Superoxide Dismutase (SOD) | Increased activity | researchgate.netnih.gov |
| CHO-K1 | Catalase (CAT) | Increased activity | researchgate.netnih.gov |
| Caco-2 | Reduced Glutathione (GSH) | 31% decrease in levels | nih.gov |
Modulation of Signal Transduction Pathways by this compound
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways Affected by this compound
This compound influences several crucial cellular signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to regulating cell proliferation, differentiation, and apoptosis. researchgate.netscirp.org Research on HepG2 and H4IIE cancer cell lines has shown that this compound can reduce the protein expression of ERK (extracellular signal-regulated kinase) and promote the phosphorylation of JNK (c-Jun N-terminal kinase). nih.govscirp.org The inhibition of ERK signaling and the activation of the JNK pathway, which is often associated with cell death, are contributing factors to the toxic effects of this compound. scirp.org
In another study, this compound was found to inhibit melanogenesis by upregulating the expression of LXR-α, which in turn suppressed p38 MAPK. researchgate.net Furthermore, this compound has been observed to activate the MEK1/2-ERK42/44-90RSK crosstalk signaling pathway in A549 lung cancer cells, which contributes to S-phase cell cycle arrest and apoptosis. scirp.org These findings indicate that this compound's impact on cellular function is mediated, at least in part, through the complex modulation of various MAPK signaling cascades. researchgate.netscirp.org
Table 4: Effects of this compound on MAPK Signaling Pathways
| Cell Line/System | MAPK Pathway Component | Observed Effect | Citation |
|---|---|---|---|
| HepG2 and H4IIE | ERK | Reduced protein expression | nih.govscirp.org |
| HepG2 and H4IIE | JNK | Promoted phosphorylation | nih.govscirp.org |
| Melanogenesis model | p38 MAPK | Suppressed via LXR-α upregulation | researchgate.net |
Nuclear Factor Kappa B (NF-κB) Signaling in Response to this compound
Nuclear Factor Kappa B (NF-κB) is a pivotal transcription factor that governs inflammatory responses, cell survival, and immunity. This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, contributing to its anti-inflammatory properties.
In macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), this compound effectively blocks inflammatory responses by targeting the NF-κB pathway. preprints.org Mechanistically, it inhibits the nuclear translocation of the key NF-κB subunits p65 and p50. preprints.org Further investigation into the upstream signaling events has revealed that this compound's inhibitory action is mediated through the suppression of the enzymes Src and Syk. mdpi.com By targeting these upstream kinases, this compound prevents the cascade of events that leads to NF-κB activation. This inhibition of NF-κB activity is also considered a contributing factor to the cytotoxic effects of this compound in certain cancer cells, as NF-κB is a critical promoter of cell survival. biorxiv.org
Other Key Signaling Nodes Affected by this compound
Beyond the PI3K/Akt and NF-κB pathways, this compound influences several other critical signaling networks.
Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to modulate MAPK signaling, which is involved in cellular stress responses, proliferation, and apoptosis. In H4IIE hepatoma cells, it can decrease the phosphorylation of ERK and increase the phosphorylation of JNK, a kinase often associated with cell death. mdpi.combiorxiv.org
p53: The tumor suppressor protein p53 is another cellular regulator influenced by this compound. biorxiv.org The activation of apoptosis by this compound can involve the p53 pathway, a central hub in the cellular response to DNA damage and other stressors.
Toll-like Receptor 4 (TLR4) Signaling: this compound can directly interact with Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. preprints.orgresearchgate.net This interaction can lead to the activation of dendritic cells and trigger downstream signaling cascades, including those related to cytokine production and inflammatory responses. preprints.orgresearchgate.net Interestingly, while it activates TLR4, the resulting gene expression profile is distinct from that induced by the classical TLR4 ligand, LPS. nih.gov
Specific Molecular Targets of this compound
This compound's biological activities are underpinned by its ability to interact with and modulate the function of specific molecules within the cell, including enzymes and other proteins.
Enzyme Inhibition by this compound (e.g., topoisomerases, proteases)
This compound has been documented to inhibit a range of enzymes, which contributes to its cytotoxic and other biological effects.
Proteases: A notable target of this compound is the lysosomal cysteine protease, Cathepsin B. nih.govnih.govbiorxiv.org Studies have demonstrated that this compound acts as an uncompetitive inhibitor of Cathepsin B, directly binding to the enzyme to suppress its activity. nih.govnih.gov This inhibition has been observed in both mouse and human dendritic cells. nih.gov this compound also shows inhibitory activity against other proteases, including papain and human Cathepsin V. nih.gov
Acyl-CoA:cholesterol acyltransferase (ACAT): this compound is a known inhibitor of ACAT, an enzyme involved in cellular cholesterol metabolism. benthamdirect.comnih.gov It has been shown to downregulate the expression of ACAT1 in cancer cells, which is linked to its ability to inhibit cell proliferation and migration. benthamdirect.com
Topoisomerases: There is evidence suggesting that this compound can weakly inhibit the catalytic activity of topoisomerase I and II at high concentrations. researchgate.net These enzymes are critical for managing DNA topology during replication and transcription.
Acetylcholinesterase: this compound has been found to inhibit acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov This activity is linked to its observed neurotoxic effects, such as reducing the release of acetylcholine from presynaptic terminals. nih.gov
| Enzyme Target | Mechanism/Effect | Significance | Reference |
|---|---|---|---|
| Cathepsin B | Uncompetitive inhibition; direct binding. | Contributes to cytotoxic and immunomodulatory effects. | nih.govnih.govbiorxiv.org |
| Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) | Inhibition and downregulation of expression. | Inhibits cancer cell proliferation and migration. | benthamdirect.com |
| Topoisomerase I & II | Weak inhibition at high concentrations. | Potential contribution to genotoxicity at high doses. | researchgate.net |
| Acetylcholinesterase | Inhibition. | Contributes to neurotoxic effects. | nih.gov |
| Papain, Cathepsin V | Inhibition. | Potential role in infection processes by the producing fungus. | nih.gov |
Protein-Protein Interaction Modulation by this compound
This compound can directly bind to specific proteins, thereby modulating their interactions and downstream signaling. A key example is its interaction with the Transforming Growth Factor-Beta Receptor 2 (TGFBR2). In osteosarcoma cells, this compound was found to selectively and directly bind to the Asn332 residue of TGFBR2, inhibiting its kinase activity. nih.gov This action blocks the TGF-β/TGFBR2/Smad2/3 signaling pathway, leading to the suppression of tumor proliferation and metastasis. nih.gov
Furthermore, this compound has been shown to interact with Human Serum Albumin (HSA), although this binding results in a poorly stable complex. mdpi.comresearchgate.net Molecular docking studies have also revealed that this compound has a strong binding affinity for ACAT1, forming hydrogen bonds and pi-pi stacking interactions with specific residues in the enzyme. benthamdirect.com
Gene Expression Alterations Induced by this compound
The modulation of signaling pathways and direct molecular interactions by this compound culminates in significant alterations to cellular gene expression profiles. RNA sequencing analysis of bone marrow-derived dendritic cells (BMDCs) treated with this compound revealed the activation of pathways related to TLR signaling, cytokine and inflammatory responses, and chemokine signaling. nih.gov
In other cell types, this compound exposure leads to changes in the expression of genes central to apoptosis. For instance, in human non-small cell lung cancer A549 cells, this compound induces apoptosis through the upregulation of pro-apoptotic genes like Bax and p-Bad, and the downregulation of the anti-apoptotic gene p-Bcl-2. nih.gov Gene ontology analysis of Jurkat cells exposed to this compound showed overexpression of genes associated with the mitochondrial respiratory chain and oxidoreductase activity, as well as alterations in gene expression related to the caspase cascade of apoptosis. frontiersin.org
Biological Activities and Potential Applications of Beauvericin Preclinical and in Vitro Focus
Anti-Insect and Nematicidal Activities of Beauvericin (B1667859)
This compound has been identified as one of the active insecticidal compounds produced by the entomopathogenic fungus Beauveria bassiana. nih.gov Its activity extends to a broad spectrum of insects and nematodes, making it a subject of research for agricultural applications. nih.govfrontiersin.org
In vitro studies have confirmed the insecticidal effects of this compound against a variety of insects. nih.gov Research has highlighted its efficacy against significant agricultural pests and disease vectors such as Aedes aegypti, the yellow fever mosquito, and the pine wilt nematode vector, Monochamus alternatus. nih.govresearchgate.netmdpi.com The compound's effectiveness has also been observed against other pests including Calliphora erythrocephala, Lygus spp., Spodoptera frugiperda, and Schizaphis graminum. nih.gov While the entomopathogenic fungus B. bassiana is considered more advantageous for field application due to its ability to propagate and spread, the potent insecticidal activity of its isolated metabolite, this compound, remains a key area of investigation. nih.govabap.co.in
This compound has demonstrated significant nematicidal activity against plant-parasitic nematodes. frontiersin.org In vitro antagonism tests have shown that this compound has a clear nematicidal effect on populations of the pine wood nematode, Bursaphelenchus xylophilus, a major pathogen causing pine wilt disease. frontiersin.orgresearchgate.net Studies have reported that higher concentrations of this compound lead to higher mortality rates in nematodes. researchgate.net Its efficacy has also been confirmed against the free-living nematode Caenorhabditis elegans, which is often used as a model organism in toxicological studies. researchgate.netnih.gov These findings underscore the potential of this compound to be incorporated into integrated pest management strategies for controlling nematode infestations in agriculture and forestry. frontiersin.orgresearchgate.net
| Nematode Species | Observed Effect | Source |
|---|---|---|
| Bursaphelenchus xylophilus (Pine Wood Nematode) | Clear nematicidal effect, with mortality increasing with concentration. In one case, 100% mortality was achieved. | frontiersin.orgresearchgate.netresearchgate.net |
| Caenorhabditis elegans (Free-living Nematode) | Confirmed disruptive and nematicidal effects. | researchgate.netnih.gov |
| Meloidogyne incognita (Root-knot Nematode) | The fungus Beauveria bassiana, which produces this compound, has shown a nematicidal effect. | frontiersin.orgfrontiersin.org |
The primary mechanism of this compound's toxicity is linked to its ionophoric properties. nih.govnih.gov It forms complexes with cations, particularly calcium (Ca²⁺), and transports them across biological membranes, disrupting cellular ion homeostasis. nih.govmdpi.com This influx of extracellular Ca²⁺ into the cytosol is a key event that can trigger a cascade of downstream effects, including the induction of apoptosis (programmed cell death). nih.govmdpi.com The disruption of ion gradients and subsequent cellular processes are believed to be central to its insecticidal and nematicidal actions. mdpi.comnih.gov Additionally, this compound is known to cause oxidative stress and genotoxicity by inducing DNA fragmentation. nih.govnih.gov
Anti-Microbial Activities of this compound
This compound exhibits a broad spectrum of activity against various microbial pathogens, including both fungi and bacteria. nih.govfrontiersin.org
While this compound on its own has limited direct antifungal activity, it demonstrates a powerful synergistic effect when combined with other antifungal drugs, particularly azoles. nih.govnih.gov It has been shown to enhance the efficacy of azoles against major human fungal pathogens like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. nih.gov This potentiation is significant because it can render drug-resistant strains susceptible to treatment and block the emergence of resistance. nih.gov
The mechanism behind this synergistic antifungal activity is multifaceted. This compound inhibits multidrug efflux pumps, which are cellular transporters that fungi use to expel antifungal drugs, thereby increasing the intracellular concentration of the partner drug. nih.gov Furthermore, it inhibits TORC1 (Target of Rapamycin Complex 1) signaling, a crucial pathway for fungal growth and proliferation. nih.gov This dual action of inhibiting both drug efflux and a key growth signaling pathway provides a promising strategy to combat life-threatening fungal infections. nih.govnih.gov
This compound demonstrates strong antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Its efficacy has been reported against various bacterial species, including Bacillus spp., Clostridium perfringens, and Staphylococcus aureus. nih.govfrontiersin.org Studies have shown notable activity against Bacillus cereus and Salmonella typhimurium. nih.gov One study highlighted its potent effect against S. aureus, with a minimum inhibitory concentration (MIC) value of 3.91 µM. semanticscholar.org
Unlike many conventional antibiotics such as penicillin that target the bacterial cell wall, the antibacterial mode of action for this compound is different. nih.govresearchgate.netfrontiersin.org It is believed that its targets are other cellular components, possibly organelles or enzyme systems, rather than the peptidoglycan layer of the cell wall. nih.govfrontiersin.org
| Bacterial Species | Gram Stain | Observed Activity / MIC | Source |
|---|---|---|---|
| Staphylococcus aureus | Positive | Strongest activity observed in one study, MIC of 3.91 µM. | nih.govsemanticscholar.org |
| Bacillus cereus | Positive | Remarkable activity, MIC of 3.12 µg/ml reported. | nih.gov |
| Bacillus subtilis | Positive | Inhibitory effect observed. | nih.govresearchgate.net |
| Salmonella typhimurium | Negative | Remarkable activity, MIC of 6.25 µg/ml reported. | nih.gov |
| Escherichia coli | Negative | Inhibitory effect observed. | nih.govsemanticscholar.org |
| Mycobacterium tuberculosis | N/A (Acid-fast) | MIC values of 0.8–1.6 mg/mL reported. | nih.govfrontiersin.org |
Antiviral Properties of this compound against RNA and DNA Viruses (in vitro studies)
This compound has demonstrated antiviral activities in preclinical, in vitro settings, with current research primarily focused on RNA viruses. researchgate.net Studies have shown that this compound can act as a potent inhibitor of the human immunodeficiency virus type-1 (HIV-1) integrase, a critical enzyme for retroviral replication. researchgate.netnih.gov In one study, this compound was identified as the most effective inhibitor among several cyclic hexadepsipeptides tested, exhibiting an IC₅₀ value of 1.9 μM against HIV-1 integrase. researchgate.net This inhibitory action was specific, as the compound did not show activity against Moloney murine leukemia virus reverse transcriptase. nih.gov The antiviral potential of this compound against HIV-1 is notable because the concentrations at which it inhibits the viral integrase are low relative to its cytotoxic concentrations in human cell lines. nih.gov
While direct in vitro studies on the effects of this compound against specific DNA viruses are limited in the available scientific literature, its broad biological activities have prompted suggestions for further investigation into its potential effects against viruses such as Hepatitis B Virus (HBV). researchgate.net Additionally, in silico (computational) studies have explored its potential to inhibit proteins of the SARS-CoV-2 virus, another RNA virus, suggesting that it might dock to the main protease and spike proteins. nih.govnih.gov However, these computational findings await validation through direct in vitro and in vivo experiments.
Cytotoxic and Antiproliferative Activities of this compound in In Vitro Models
This compound exhibits significant cytotoxic and antiproliferative effects across a wide range of cell types in laboratory settings. frontiersin.orgnih.gov Its ability to induce cell death, primarily through apoptosis, has been documented in numerous studies. frontiersin.orgnih.gov The primary mechanism underlying this cytotoxicity is believed to be its ionophoric activity, where it disrupts cellular calcium homeostasis by transporting Ca²⁺ ions across membranes, leading to increased intracellular calcium levels, mitochondrial stress, and activation of apoptotic pathways. frontiersin.org
Efficacy against Various Cancer Cell Lines (in vitro studies)
In vitro research has consistently demonstrated this compound's cytotoxic efficacy against a diverse panel of human cancer cell lines. It has shown activity against cancers of the colon, cervix, breast, and blood, among others. For instance, it has been tested against human colon adenocarcinoma cells (Caco-2, HT-29), human colorectal carcinoma cells (HCT 116, SW480, SW620), and murine colon carcinoma cells (CT-26). frontiersin.orgmdpi.com Its effects have also been documented on human cervix carcinoma (KB-3-1), human gastric cells (N87), human promyelocytic leukemia cells (HL-60), and human monocytic lymphoma cells (U-937). frontiersin.orgresearchgate.net The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, varies depending on the cell line and the duration of exposure.
Table 1: Cytotoxic Activity (IC₅₀) of this compound against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Exposure Time (hours) | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | 24 | ~15 | researchgate.net |
| U-937 | Monocytic Lymphoma | 24 | ~30 | researchgate.net |
| CT-26 | Murine Colon Carcinoma | Not Specified | 1.8 | frontiersin.org |
| KB-3-1 | Human Cervix Carcinoma | Not Specified | 3.1 | frontiersin.org |
| SW480 | Human Colon Carcinoma | Not Specified | 3.9 | frontiersin.org |
| SW620 | Metastatic Colon Carcinoma | Not Specified | 0.7 | frontiersin.org |
| Caco-2 | Human Colon Adenocarcinoma | 24 | 20.62 | mdpi.com |
| Caco-2 | Human Colon Adenocarcinoma | 48 | 12.75 | mdpi.com |
| Caco-2 | Human Colon Adenocarcinoma | 72 | 3.16 | mdpi.com |
| HT-29 | Human Colon Adenocarcinoma | 24 | 15.00 | mdpi.com |
| HT-29 | Human Colon Adenocarcinoma | 48 | 9.75 | mdpi.com |
| N87 | Human Gastric Carcinoma | Not Specified | 27.5 | mdpi.com |
| HepG2 | Human Hepatocellular Carcinoma | 72 | 5.5 | scienceopen.com |
| T47D | Human Breast Cancer | Not Specified | 112.2 µg/mL | researchgate.net |
Selective Toxicity Profiles of this compound in Cell Cultures
An important aspect of a potential anticancer agent is its ability to selectively target malignant cells over healthy, non-malignant ones. In vitro studies indicate that this compound exhibits a degree of selective toxicity. frontiersin.org When comparing its effects on cancer cells versus non-malignant cell lines, this compound often shows enhanced cytotoxicity against the cancer cells. frontiersin.org
For example, studies have compared its potency in malignant human cell lines to non-malignant human keratinocytes (HaCaT) and murine fibroblasts (NIH/3T3). frontiersin.org The IC₅₀ value for this compound in the metastatic colon carcinoma line SW620 was 0.7 µM, which was 5.6-fold lower than that for the non-malignant HaCaT cells. frontiersin.org This selective effect was even more pronounced when cells were treated at a higher density; the IC₅₀ values for the KB-3-1 and SW480 cancer cell lines increased modestly, while the IC₅₀ for HaCaT cells rose significantly to over 10 µM. frontiersin.org This suggests that this compound's cytotoxic mechanisms may have a stronger impact on the unique physiology of cancer cells, such as their heightened oxidative stress and reliance on specific signaling pathways. frontiersin.org
Table 2: Comparative Cytotoxicity of this compound in Malignant vs. Non-Malignant Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cell Type | IC₅₀ (µM) | Notes | Reference(s) |
|---|---|---|---|---|
| SW620 | Malignant (Metastatic Colon Carcinoma) | 0.7 | Sparse cell conditions | frontiersin.org |
| CT-26 | Malignant (Murine Colon Carcinoma) | 1.8 | Sparse cell conditions | frontiersin.org |
| KB-3-1 | Malignant (Human Cervix Carcinoma) | 3.1 | Sparse cell conditions | frontiersin.org |
| SW480 | Malignant (Human Colon Carcinoma) | 3.9 | Sparse cell conditions | frontiersin.org |
| HaCaT | Non-Malignant (Human Keratinocyte) | 3.9 | Sparse cell conditions | frontiersin.org |
| NIH/3T3 | Non-Malignant (Murine Fibroblast) | 2.4 | Sparse cell conditions | frontiersin.org |
Immunomodulatory Effects of this compound
Beyond its direct cytotoxic and antiviral properties, this compound also demonstrates complex immunomodulatory activities, influencing the function of key immune cells. nih.govmdpi.com
Impact on Immune Cell Function and Proliferation by this compound
This compound has been shown to have a dual and context-dependent impact on immune cells. On one hand, it can act as a potent activator of bone marrow-derived dendritic cells (BMDCs), a critical type of antigen-presenting cell that bridges the innate and adaptive immune systems. mdpi.com In vitro studies have shown that this compound treatment of BMDCs leads to their activation, and these activated BMDCs subsequently enhance the proliferation of CD4⁺ T cells. mdpi.comnih.gov This activation appears to be mediated through Toll-like receptor 4 (TLR4). mdpi.com
Conversely, other studies have reported that this compound can directly suppress the proliferation of T lymphocytes. nih.gov This suggests that this compound's effect on T cell proliferation may be indirect (promoting it via DC activation) or direct (suppressing it), depending on the experimental conditions and which cells are being targeted. nih.gov Furthermore, this compound has been observed to affect the differentiation of monocytes into macrophages, leading to a decrease in their endocytic (phagocytic) ability. nih.gov
Cytokine Production Modulation by this compound
This compound significantly modulates the production of cytokines, the signaling molecules that orchestrate immune responses. In studies with murine bone marrow-derived dendritic cells (BMDCs), this compound potently induced the production of several pro-inflammatory and Th1-polarizing cytokines, including Interleukin-12 (IL-12), Interferon-beta (IFNβ), Tumor Necrosis Factor (TNF), and Interleukin-6 (IL-6). mdpi.com The induction of IL-12 is particularly noteworthy, as this cytokine is crucial for defending against infections and for anti-cancer immune responses. mdpi.com
However, in other contexts, its effects can be different. In a study on human dendritic cells, this compound treatment during the maturation process led to an increase in the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Additionally, while this compound alone did not affect the release of Interleukin-8 (IL-8) from intestinal cells, it caused a significant increase in IL-8 secretion when combined with the mycotoxin deoxynivalenol. mdpi.com These findings highlight that this compound's influence on cytokine production is highly dependent on the cell type and the presence of other stimuli.
Other Emerging Biological Activities of this compound
Anti-angiogenic Effects of this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Emerging preclinical research has identified this compound as a potential inhibitor of this process. The anti-angiogenic activity of this compound has been demonstrated at sublethal concentrations in in vitro models.
In a key study, the effect of this compound on the formation of endothelial cell networks was investigated using Human Umbilical Vein Endothelial Cells (HUVEC-2). These cells, when plated on a basement membrane matrix (Matrigel®), rapidly align and form tube-like structures, mimicking a crucial step in angiogenesis. Research showed that this compound potently inhibited this process. A complete disruption of the HUVEC-2 network formation was observed at a concentration of 3.0 µM. This concentration was notably below the cytotoxic level for this cell type, suggesting a specific anti-angiogenic mechanism rather than a general toxic effect.
This inhibition of endothelial cell network formation highlights this compound's potential to interfere with the development of a blood supply to tumors. The ability of this compound to inhibit directional cancer cell motility, known as haptotaxis, also contributes to its anti-angiogenic profile, as cell migration is fundamental to the angiogenic process. nih.govfrontiersin.org The underlying mechanism for these activities is thought to be linked to this compound's ionophoric nature, particularly its ability to increase intracellular calcium ion (Ca²⁺) concentrations, which can trigger various signaling pathways leading to the inhibition of cellular processes required for angiogenesis. nih.gov
Table 1: In Vitro Anti-angiogenic Activity of this compound
| Cell Line | Assay | Key Findings | Effective Concentration |
| HUVEC-2 | Endothelial Cell Network Formation (on Matrigel®) | Potent inhibition of tube-like structure formation. | Complete disruption at 3.0 µM |
Anticoagulant Properties of this compound
There is currently no scientific evidence from preclinical or in vitro studies to support anticoagulant properties for the chemical compound this compound. Extensive searches of scientific literature have not yielded research data on its effects on blood coagulation pathways, such as prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), or its interaction with coagulation factors or platelets. One review article lists "platelet activation" among this compound's biological activities, which would imply a pro-coagulant rather than an anticoagulant effect, but provides no specific data or citation to support this claim. nih.gov Therefore, the anticoagulant properties of this compound remain an uninvestigated area.
Analytical Methodologies for Beauvericin Detection and Quantification
Chromatographic Techniques for Beauvericin (B1667859) Analysis
Chromatography is a cornerstone of this compound analysis, enabling its separation from complex sample mixtures. Several chromatographic methods have been successfully applied for the determination of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine screening and quantification of this compound. nih.govresearchgate.net An optimized HPLC method allows for the rapid and sensitive analysis of this compound alongside other mycotoxins. nih.gov A key aspect of HPLC analysis is the selection of an appropriate stationary phase and mobile phase to achieve optimal separation. For instance, a reversed-phase C18 column is commonly employed. researchgate.net
Detection is a critical component of the HPLC system. A diode-array detector (DAD) can be used, with spectral data indicating that the most sensitive wavelength for detecting this compound is 192 nm. asianpubs.org This method has achieved a detection limit of 50 micrograms/kg in corn, a significant improvement in sensitivity compared to earlier analytical approaches. asianpubs.org In other studies, detection limits have been reported to range between 0.5 and 3.6 ng, depending on the specific compound and analytical conditions. nih.gov
Table 1: HPLC Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (250 x 4.6 mm, 5-μm) | researchgate.net |
| Detection | Diode-Array Detection (DAD) at 192 nm | asianpubs.org |
| Mobile Phase | Acetonitrile (B52724)/Water | researchgate.net |
| Detection Limit | 50 µg/kg (in corn) | asianpubs.org |
| Detection Limit | 0.5 - 3.6 ng | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the determination and quantification of mycotoxins in complex matrices due to its high sensitivity and selectivity. nih.govunina.it This technique is extensively used for analyzing this compound in various samples, including human biological fluids, food, and feed. nih.govtandfonline.com
A typical LC-MS/MS method involves a simple sample pretreatment, often followed by solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. nih.gov The separation is achieved using an HPLC system, which is then coupled to a tandem mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization source used for this compound analysis, typically operating in positive ion mode. nih.govnih.gov this compound, being an ionophoric compound, readily forms adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), which often provide a more intense signal than the protonated molecule ([M+H]⁺). unina.it
For quantification, the multiple reaction monitoring (MRM) mode is employed, where specific precursor-to-product ion transitions are monitored. For this compound, a common transition is from the protonated molecule [M+H]⁺ at m/z 784 to product ions. researchgate.net Another method utilized the sodiated adduct [M+Na]⁺ at m/z 806 as the precursor ion. nih.gov A study on Bombyx batryticatus used the protonated molecule [M+H]⁺ at m/z 785, which was fragmented to product ions at m/z 243.9 and 261.9, with the former used for quantification. youtube.com
LC-MS/MS methods for this compound have demonstrated excellent performance characteristics, with high linearity (R² values often between 0.991 and 0.999), good recoveries (typically in the range of 70-120%), and low limits of quantification (LOQ), which can be in the low ng/L or µg/kg range depending on the matrix. nih.govnih.gov For instance, a method for maize and maize silage reported an LOQ of 13 ng/g for this compound. tandfonline.com
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Precursor Ion (m/z) | 784 [M+H]⁺, 806 [M+Na]⁺, 785 [M+H]⁺ | nih.govresearchgate.netyoutube.com |
| Product Ions (m/z) | 243.9, 261.9, 523, 262 | tandfonline.comyoutube.com |
| Quantification | Multiple Reaction Monitoring (MRM) | youtube.comnih.gov |
| LOQ in Maize | 13 ng/g | tandfonline.com |
| LOQ in Plasma | 20-40 ng/L | nih.gov |
| LOQ in Urine | 5-20 ng/L | nih.gov |
The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility. Therefore, derivatization is a necessary step to increase its volatility for GC analysis. Common derivatization techniques for compounds with functional groups similar to those in this compound, such as hydroxyl groups, include silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility of the analyte.
While specific, detailed protocols for the derivatization of this compound for GC-MS analysis are not extensively documented in readily available literature, the general principles of derivatization would apply. In one study analyzing volatile organic compounds from Beauveria bassiana, it was noted that this compound was fragmented into diethyl phthalate (B1215562) during GC-MS analysis. This suggests that under the high temperatures of the GC inlet, this compound may undergo thermal degradation, leading to the formation of smaller, more volatile compounds that can be detected by the mass spectrometer.
Thin-Layer Chromatography (TLC) serves as a qualitative screening method for the detection of mycotoxins, including this compound. It is a simple, cost-effective, and rapid technique suitable for analyzing a large number of samples.
For this compound detection, a sample extract is spotted onto a TLC plate, which is then developed in a suitable solvent system. One such system is a mixture of acetic acid, methanol, and water (100:5:1). After development, the separated compounds are visualized. For this compound, visualization can be achieved by exposing the plate to iodine vapor, which results in the appearance of brown spots. The identification of this compound is based on the comparison of the retention factor (Rf) value of the spot in the sample with that of a this compound standard run on the same plate.
Table 3: TLC System for this compound Screening
| Parameter | Condition | Reference |
|---|---|---|
| Solvent System | Acetic acid: Methanol: Water (100:5:1) | |
| Visualization | Iodine Vapor |
| Identification | Comparison of Rf values with standard | |
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound. These methods provide detailed information about the molecular structure and connectivity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the structural characterization of organic molecules, including mycotoxins. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously identify the chemical structure of this compound. nih.gov
¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environments, while ¹³C NMR spectroscopy reveals the carbon skeleton. nih.gov The chemical shifts, coupling constants, and signal multiplicities observed in the NMR spectra are characteristic of the alternating N-methyl-L-phenylalanine and D-α-hydroxyisovaleric acid residues that constitute the cyclic hexadepsipeptide structure of this compound. nih.gov The complete assignment of the ¹H and ¹³C NMR data, often aided by 2D NMR techniques like COSY, HSQC, and HMBC, allows for the definitive confirmation of the this compound structure. nih.gov
The structural information obtained from NMR, in conjunction with data from high-resolution mass spectrometry (HRMS), provides an unambiguous identification of this compound. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) of this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for the identification and quantification of this compound. Due to its chemical structure, this compound ionizes effectively using electrospray ionization (ESI), typically in the positive ion mode ([ESI+]). mdpi.com In ESI-MS, this compound is frequently detected as various adducts. The most common are the protonated molecule [M+H]⁺ (m/z 784.4), the sodium adduct [M+Na]⁺ (m/z 806.4), and the ammonium adduct [M+NH₄]⁺. nih.govnih.govnih.gov The choice of mobile phase constituents can influence which adduct is predominantly formed. nih.gov For instance, using ammonium formate (B1220265) in the mobile phase encourages the formation of the [M+NH₄]⁺ adduct. nih.gov
Tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced specificity. mdpi.com Collision-induced dissociation of the precursor ion generates characteristic product ions. For example, the fragmentation of the protonated molecule (m/z 784) can yield product ions corresponding to the protonated dimer (m/z 523) and monomer (m/z 262) units of the cyclic peptide. nih.gov High-resolution mass spectrometry (HRMS) provides high mass accuracy, enabling the determination of the elemental composition of this compound and its metabolites. nih.govmdpi.com This is crucial for distinguishing this compound from other co-eluting matrix components, especially in complex samples like food, feed, or biological tissues. plos.org LC-HRMS methods have been successfully used to identify various this compound metabolites resulting from oxidation, reduction, and deamination reactions in studies with rat and human liver microsomes. mdpi.com
Table 1: Selected Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Precursor Ion (m/z) | 784.4162 | nih.gov |
| Adducts | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | nih.govnih.govnih.gov |
| Ionization Mode | Positive Electrospray (ESI+) | mdpi.com |
| Fragmentation Mode | Higher-energy C-trap dissociation (HCD) | nih.gov |
| Key MS/MS Fragments | m/z 523 (dimer), m/z 262 (monomer) | nih.gov |
| Instrumentation | LC-ESI-ITFT, UPLC-MS/MS, LC-HRMS | mdpi.commdpi.comnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used for the detection of this compound, although it offers less specificity compared to mass spectrometry. The analysis relies on the principle that this compound absorbs light in the ultraviolet range of the electromagnetic spectrum. nih.gov Studies have shown that this compound exhibits a maximum absorption peak (λmax) at approximately 210 nm.
This characteristic absorption allows for its quantification based on the Lambert-Beer Law, which states that the absorbance of a solution is directly proportional to its concentration. nih.gov However, because many organic molecules absorb in this region of the UV spectrum, UV-Vis detection is most effective when combined with a separation technique like high-performance liquid chromatography (HPLC). In an HPLC system, a Diode Array Detector (DAD) can record the UV-Vis spectrum of the compound as it elutes from the column, providing both retention time data and spectral confirmation, which enhances the reliability of the identification.
Infrared (IR) Spectroscopy of this compound
Infrared (IR) spectroscopy provides valuable information about the functional groups and molecular structure of this compound. The IR spectrum of this compound shows characteristic absorption bands corresponding to its chemical bonds. The technique is particularly useful for studying the compound's ionophoric properties and its interactions with metal ions.
Cold ion trap IR spectroscopy coupled with mass spectrometry has been used to investigate the complexes formed between this compound and various alkali and alkaline earth metal ions. These studies reveal how this compound coordinates with cations. The IR spectra clearly distinguish between the stretching vibrations of the amide carbonyl groups (COamide) and the ester carbonyl groups (COester). For example, the bands for amide C=O stretching typically appear in the 1620–1680 cm⁻¹ range, while ester C=O stretching vibrations are observed between 1720–1790 cm⁻¹. Research has shown that when complexing with ions like Mg²⁺ and Ca²⁺, this compound utilizes its six carbonyl oxygens, which are located in the center of its molecular cavity. This detailed structural information is critical for understanding the mechanism behind its ion-transporting capabilities.
Immunoassays and Bioassays for this compound Detection
Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for the detection of mycotoxins in various commodities due to its high sensitivity, specificity, and suitability for high-throughput screening. The method is based on the specific binding interaction between an antibody and its target antigen. For mycotoxins, this typically involves producing monoclonal or polyclonal antibodies that can specifically recognize the toxin.
While ELISA methods are well-established for many regulated mycotoxins, the development and commercial availability of a specific ELISA for this compound are not extensively documented in the reviewed literature. The general principle would involve immobilizing either a this compound-protein conjugate or a specific antibody onto a microplate. In a competitive ELISA format, a sample extract containing this compound would compete with a labeled this compound conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. The development of such an assay would require the successful production of high-affinity monoclonal antibodies specific to the this compound molecule.
Cell-Based Bioassays for this compound Activity
Cell-based bioassays are essential tools for evaluating the biological activity and cytotoxicity of this compound. These assays utilize living cells to measure the physiological response to the toxin. A variety of human cell lines have been employed in research to characterize the cytotoxic effects of this compound, including myeloid origin lines like U-937 and HL-60, neuroblastoma cells (SH-SY5Y), and various cancer cell lines such as KB-3-1 (cervical) and SW480 (colon).
The cytotoxic activity is commonly assessed using methods like the MTT assay or the Trypan blue exclusion method. These assays determine cell viability after exposure to the toxin over a specific period (e.g., 24, 48, or 72 hours). From the resulting dose-response curves, key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of this compound required to reduce cell viability by 50% and is a standard measure of the compound's cytotoxic potency. This compound has been shown to induce apoptosis and DNA fragmentation in mammalian cells. Additionally, simple bioassays using organisms like brine shrimp larvae (Artemia salina) have been used to determine the toxicity of this compound extracts.
Table 2: Reported IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Assay Time | IC₅₀ (µM) | Source(s) |
|---|---|---|---|
| SH-SY5Y | 24 h | 6.5 | |
| SH-SY5Y | 48 h | 4.0 | |
| KB-3-1 | 72 h | 3.1 | |
| CT-26 | 72 h | 1.8 |
| S. aureus | - | 3.91 (MIC) | |
Sample Preparation and Extraction Methods for this compound
Effective sample preparation is a critical step for the accurate analysis of this compound in complex matrices such as grains, food products, and biological tissues. The goal is to efficiently extract the mycotoxin from the sample while minimizing interferences. nih.gov
A common approach involves solvent extraction. For solid samples like corn grits or other cereals, a mixture of acetonitrile, methanol, and water (e.g., 16:3:1 v/v/v) is often used for overnight extraction. Another widely used solvent is acetonitrile mixed with water (e.g., 85:15 v/v). mdpi.com The extraction is typically facilitated by homogenization or blending to ensure thorough contact between the solvent and the sample matrix.
Following initial extraction, a clean-up step is usually necessary to remove co-extracted compounds like fats and pigments that can interfere with subsequent analysis. mdpi.com This can be achieved through liquid-liquid partitioning, where the crude extract is defatted with a nonpolar solvent like n-heptane. Alternatively, solid-phase extraction (SPE) is a popular and effective clean-up technique. nih.gov SPE cartridges, such as those with reversed-phase or graphitized carbon black materials, can selectively retain this compound while allowing interfering substances to pass through, resulting in a cleaner extract with higher recoveries. mdpi.comnih.gov For liquid samples like plasma, sample preparation may involve a deproteinization step with acetonitrile, followed by evaporation and reconstitution in a suitable solvent for LC-MS analysis. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Water |
| n-Heptane |
| Dichloromethane (B109758) |
| Phenylalanine |
| Valine |
| Glucose |
| Sodium Nitrite (NaNO₃) |
| Magnesium (Mg²⁺) |
| Calcium (Ca²⁺) |
| Amoxicillin |
| Citrinin |
| Moniliformin |
| Patulin |
| Amphotericin B |
| Polymyxin B |
Solid-Phase Extraction (SPE) of this compound
Solid-Phase Extraction (SPE) is a widely used sample clean-up technique that separates components of a mixture based on their physical and chemical properties. thermofisher.com It is employed to reduce matrix interference, concentrate the analyte, and improve the sensitivity and reliability of subsequent analyses. thermofisher.comnih.gov The choice of SPE sorbent and solvents is critical for achieving high recovery rates of this compound.
Research has shown that reversed-phase SPE is effective for purifying sample extracts containing this compound. tandfonline.com One validated method for analyzing this compound in human urine and plasma utilized graphitized carbon black (GCB) cartridges. This approach, following sample dilution, effectively removed major interferences from the biological matrices and yielded high absolute recoveries, ranging from 76% to 103%. nih.gov Another study developed a method for eggs that involved a dispersive solid-phase extraction (dSPE) step, a variant of SPE, using C18 adsorbents for purification after an initial liquid extraction. nih.gov
The selection of the appropriate sorbent is paramount. For instance, while C18 (a reversed-phase silica-based sorbent) is commonly used, some materials can be unsuitable. One study noted that using an SPE column with an aminopropyl (NH2) sorbent led to a deterioration of the chromatographic signal for this compound. researchgate.net The effectiveness of an SPE protocol is determined by the combination of the sorbent, conditioning solvents, loading conditions, washing solvents, and elution solvents.
Table 1: Examples of Solid-Phase Extraction (SPE) Protocols for this compound Analysis
| Matrix | SPE Sorbent | Extraction/Elution Solvents Mentioned | Reference |
|---|---|---|---|
| Human Urine & Plasma | Graphitized Carbon Black (GCB) | Not specified in detail | nih.gov |
| Eggs | C18 (in dispersive SPE) | Extraction: Acetonitrile-water-acetic acid (79:20:1, v/v/v) | nih.gov |
| Grain | Reversed-Phase | Not specified in detail | tandfonline.com |
| Animal Feed | d-SPE (QuEChERS) | Extraction: Acetonitrile-based | nih.govbohrium.com |
Liquid-Liquid Extraction (LLE) of this compound
Liquid-Liquid Extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases. It is often used as an initial extraction step from a solid or liquid sample or for clean-up purposes. For this compound, which is a lipophilic molecule, LLE is used to separate it from polar, water-soluble matrix components. acs.org
A common approach involves first extracting this compound from a solid sample, such as corn grits, using a mixture of organic solvents. One detailed procedure uses an overnight extraction with a solution of acetonitrile, methanol, and water (16:3:1 v/v/v). engormix.com The resulting crude extract is then subjected to a defatting or partitioning step. This is typically done by adding a nonpolar solvent like n-heptane; the lipids and other nonpolar interferences are drawn into the heptane (B126788) layer, which is then discarded. engormix.comscielo.br Following this, the this compound remaining in the more polar phase is re-extracted into a water-immiscible organic solvent, such as dichloromethane. engormix.comscielo.br This dichloromethane phase, now containing the purified this compound, can be evaporated to dryness and the residue reconstituted in a suitable solvent for analysis. engormix.com
A variation of this technique is cold-induced liquid-liquid extraction (CI-LLE). A method developed for analyzing this compound in eggs used an acetonitrile-water-acetic acid (79:20:1, v/v/v) mixture for the initial extraction. nih.gov The mixture was then frozen at -40°C, which induces phase separation. The upper acetonitrile layer, containing the this compound, could then be easily separated for further purification. nih.gov
Table 2: Examples of Liquid-Liquid Extraction (LLE) Systems for this compound
| Matrix | Extraction System | Partitioning/Purification Solvents | Reference |
|---|---|---|---|
| Corn Grits | Acetonitrile:Methanol:Water (16:3:1) | Defatting with n-Heptane, followed by extraction into Dichloromethane | engormix.comscielo.br |
| Eggs | Cold-Induced LLE with Acetonitrile:Water:Acetic Acid (79:20:1) | Phase separation induced by freezing | nih.gov |
| Fermented Corn | - | Simplified cleanup with a reversed-phase column avoided extensive LLE | acs.org |
Matrix Effects in this compound Analysis
In the context of LC-MS/MS analysis, the "matrix effect" refers to the alteration of the ionization efficiency of the target analyte (this compound) by co-eluting, undetected components from the sample matrix. tandfonline.comacs.org These co-eluting substances can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govnih.gov A value of 100% indicates no matrix effect, values below 100% signify signal suppression, and values above 100% indicate signal enhancement. tandfonline.com
Matrix effects are a significant challenge in the analysis of this compound in complex food and feed matrices. researchgate.net For example, a study on animal feeds reported significant signal suppression for this compound, ranging from 13% to 29%. nih.gov The complexity of wheat-based products like flour, pasta, and biscuits also gives rise to notable matrix effects. tandfonline.comtandfonline.com The choice of extraction method can influence the extent of the matrix effect. A comparative study of shaker, Ultra-Turrax, and QuEChERS extraction methods for wheat products found that the Ultra-Turrax procedure provided the most satisfactory values for matrix effect. tandfonline.com
To compensate for matrix effects, several strategies are employed:
Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is free of the analyte. tandfonline.comnih.govnih.gov This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of this compound as an internal standard is an effective way to correct for matrix effects. nih.gov However, these standards are not always commercially available or can be costly. nih.gov
Sample Dilution: Diluting the final extract can minimize the concentration of interfering matrix components, thereby reducing the matrix effect. nih.gov
Efficient Sample Clean-up: Rigorous clean-up procedures, such as SPE, are designed to remove the compounds that cause matrix effects before they enter the mass spectrometer. tandfonline.comnih.gov
One study highlighted that increasing the injection volume into the LC system can exacerbate the matrix effect, demonstrating the delicate balance required in method optimization. nih.gov The proper evaluation and mitigation of matrix effects are considered an essential part of the validation process for any multiclass contaminant method in complex matrices like feed. acs.org
Table 3: Reported Matrix Effects (Signal Suppression/Enhancement) for this compound in Various Matrices
| Matrix | Extraction Method | Observed Matrix Effect (% Signal Suppression) | Reference |
|---|---|---|---|
| Animal Feed | Acetonitrile-based extraction (QuEChERS) | 13% to 29% suppression | nih.gov |
| Wheat Flour | Ultra-Turrax | ~15% suppression | researchgate.nettandfonline.com |
| Pasta | Ultra-Turrax | ~10% suppression | researchgate.nettandfonline.com |
| Breakfast Cereals | Ultra-Turrax | ~20% suppression | researchgate.nettandfonline.com |
| Biscuits | Ultra-Turrax | ~5% suppression | researchgate.nettandfonline.com |
Ecological and Environmental Aspects of Beauvericin
Role of Beauvericin (B1667859) in Fungal Virulence and Pathogenesis
This compound plays a multifaceted role in the ability of certain fungi to cause disease in insects and interact with plant hosts. It acts as a virulence factor, a chemical compound that contributes to the pathogenicity of an organism.
Beauveria bassiana is a well-known entomopathogenic fungus, meaning it is a parasite of insects, causing disease and death. This compound is one of several toxins it produces after invading an insect host. frontiersin.org Its role in virulence, while significant, is considered contributory rather than essential.
Early research using microbiological assays on the hemolymph of infected corn earworm (Heliothis zea) larvae did not detect this compound during the period when most larval death occurred, suggesting it might not be directly involved in the primary kill mechanism. nih.gov However, more recent genetic studies have clarified its role. Scientists created a strain of B. bassiana with the gene responsible for this compound biosynthesis (bbBeas) disrupted, or "knocked out". nih.gov When this mutant strain was used to infect insect hosts, its virulence was significantly lower compared to the normal, this compound-producing fungus. nih.govpreprints.org This demonstrates that while B. bassiana can still be pathogenic without this compound, the toxin plays a highly significant part in the infection process and the speed of kill. nih.govmdpi.com
The mechanism of action is linked to its ionophoric properties, allowing it to transport ions across cell membranes, which can disrupt cellular processes in the insect. researchgate.net It is considered one of several important secondary metabolites, alongside compounds like bassianolide (B19859) and oosporein, that collectively enable B. bassiana to overcome the insect's immune defenses and successfully parasitize its host. frontiersin.orgmdpi.com
Many fungi, including species of Fusarium and Beauveria, can live within plant tissues without causing disease symptoms, a lifestyle known as endophytism. nih.gov In this context, this compound can act as a mediator of complex ecological interactions.
This compound is considered a phytotoxin, meaning it can be toxic to plants. engormix.com It is also viewed as a virulence factor in plant-fungal interactions. researchgate.net For instance, when the endophytic fungus Paraconiothyrium variabile is exposed to this compound produced by Fusarium oxysporum, its growth is inhibited. researchgate.net This suggests that this compound can be used by the producing fungus to compete with other microorganisms for resources within the shared ecological niche of the host plant. Interestingly, research has shown that P. variabile can, in turn, metabolize the this compound, indicating a chemical defense and competition mechanism between different endophytic species. researchgate.net
Some endophytic strains of B. bassiana have been shown to induce systemic changes in their host plants, which can negatively affect insect herbivores that feed on them. nih.gov While the full range of mechanisms is still being explored, the production of insecticidal toxins like this compound within the plant tissue is a plausible contributor to this protective effect.
Occurrence and Distribution of this compound in Natural Environments
This compound is biosynthesized by a specific range of fungal genera. mdpi.comresearchgate.net Its presence is noted in laboratory cultures and, consequently, as a natural contaminant in various agricultural products worldwide.
This compound was first isolated from the entomopathogenic fungus Beauveria bassiana. nih.gov It is now known to be produced by several other genera, including Fusarium, Paecilomyces, Isaria, and Polyporus. mdpi.comresearchgate.net Within the Fusarium genus, numerous species are capable of producing this compound, such as F. proliferatum, F. subglutinans, F. sambucinum, and F. oxysporum. asm.org Its production can be so specific that it has been suggested as a potential chemotaxonomic marker to help classify fungi. mdpi.com
The production of this compound can be achieved through fungal fermentation. Studies to optimize its yield have identified key parameters. For example, glucose is often the optimal carbon source, while peptone and sodium nitrate (B79036) are effective organic and inorganic nitrogen sources, respectively. mdpi.comresearchgate.net this compound is primarily an intracellular product, with only small amounts released into the fermentation medium. mdpi.com Researchers have developed methods, such as using macroporous polystyrene resin during fermentation, to improve the extraction of this compound from the fungal mycelia. mdpi.com
The following table summarizes some of the fungal species reported to produce this compound.
| Fungal Genus | Fungal Species | Reference |
| Beauveria | bassiana | nih.gov |
| Fusarium | acuminatum, anthophilum, avenaceum, dlamini, equiseti, oxysporum, poae, proliferatum, sambucinum, subglutinans, etc. | asm.orgnih.gov |
| Paecilomyces | fumosoroseus | asm.org |
| Isaria | sp. | mdpi.comnih.gov |
| Polyporus | sp. | mdpi.comresearchgate.net |
| Cordyceps | cicadae | researchgate.netnih.gov |
This table is not exhaustive but represents key producers mentioned in the literature.
As a mycotoxin produced by common plant-pathogenic fungi like Fusarium, this compound is a natural contaminant of various agricultural commodities, particularly cereal grains such as corn, wheat, and barley, as well as their processed products. wikipedia.orgfrontiersin.org Its occurrence and concentration can vary significantly based on geographical region, climate, and the specific fungal species present. researchgate.net Warmer climates in Southern Europe and Northern Africa appear to correlate with higher concentrations in maize. researchgate.net
Numerous surveys have been conducted globally to determine the prevalence of this compound contamination. Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for its detection and quantification in food and feed samples. engormix.comasm.orgmdpi.com Co-occurrence with other mycotoxins, especially enniatins, is frequently observed. nih.govmdpi.com
The table below presents findings from various studies on the natural occurrence of this compound in different agricultural products.
| Commodity | Region/Country | Frequency of Detection | Concentration Range (µg/kg) | Maximum Detected (µg/kg) | Reference |
| Wheat Kernels | China | 5.33% (41/769 samples) | Not specified | 387.67 | mdpi.com |
| Wheat | Finland | 100% (13/13 samples) | 640 - 3,500 | 3,500 | nih.govresearchgate.net |
| Wheat Kernels | China | Not specified | Not specified | Not specified | mdpi.com |
| Animal Feeds | Not specified | Up to 47% co-occurrence with Enniatin B | 4.6 - 129.6 | 129.6 | nih.govbohrium.com |
| Edible Vegetable Oils | China | 65.1% (306/470 samples) | Not specified | Not specified | nih.gov |
| Corn | Poland | Not specified | Not specified | Not specified | asm.org |
Concentrations are often reported in µg/kg, which is equivalent to parts per billion (ppb).
Environmental Fate and Persistence of this compound
The environmental fate of a mycotoxin describes its transport, transformation, and ultimate disposition in the environment. For this compound, research in this area is less extensive than for other aspects, but some studies provide insights into its stability.
This compound's persistence in aquatic environments has been evaluated. In one study, its toxicity in sterile seawater was found to persist for at least three weeks, but it was no longer toxic after eight weeks, suggesting a gradual degradation or inactivation over this timeframe. researchgate.net More recent work has explored the phytotoxicity of this compound on green algae, indicating it can impact aquatic ecosystems. jyu.fi
In terms of metabolic stability, this compound appears to be relatively persistent. When administered to mice, no metabolites of this compound were detected after three days, in contrast to the related compound enniatin B, which was processed into several metabolites. nih.gov This suggests a higher metabolic stability, which could lead to more sustained concentrations in biological systems. nih.gov The general persistence of this compound in the environment is a concern due to its potential for chronic dietary exposure through contaminated food and feed. researchgate.net However, detailed studies on its degradation pathways and half-life in complex environmental matrices like soil are limited.
Degradation Pathways in Soil and Water for this compound
The environmental fate of this compound, a cyclic hexadepsipeptide mycotoxin produced by various fungi, is a complex subject with limited specific research, particularly concerning its degradation in soil and water. However, existing studies in related fields and on similar compounds allow for an informed discussion of its likely degradation pathways.
Degradation in Soil
Direct studies detailing the degradation pathways and half-life of this compound in soil are scarce in publicly available scientific literature. However, the persistence of the this compound-producing fungus, Beauveria bassiana, has been studied. Research on the persistence of B. bassiana conidia in soil has shown that their half-life can vary significantly depending on environmental conditions like temperature and soil moisture. For instance, one study recorded half-lives for the conidia ranging from as short as 0.3 weeks in peat soil at 28°C to as long as 44.4 weeks in a loam soil at 10°C and lower moisture content. researchgate.net While the persistence of the fungus does not directly equate to the persistence of the mycotoxin, the presence of the viable fungus suggests a potential for ongoing production of this compound in the soil environment.
The degradation of this compound in soil is expected to be primarily a biological process, driven by the activity of soil microorganisms. The general principles of pesticide and antibiotic degradation in soil support this hypothesis, where microbial action is a key mechanism of breakdown. orst.eduillinois.edu Factors such as soil type, pH, organic matter content, temperature, and moisture would likely influence the rate of this compound degradation by affecting microbial populations and their enzymatic activity. researchgate.net
Abiotic factors may also play a role. For example, the presence of heavy metals like cadmium in the soil has been shown to affect the metabolic activity of Beauveria bassiana, which could, in turn, influence the production and potentially the degradation of this compound. nih.gov
Degradation in Water
Information on the degradation of this compound in aquatic environments is also limited but provides some insights. This compound has been detected in wastewater treatment plants, indicating that it can enter aquatic systems. researchgate.netfrontiersin.org
One study investigating the effects of this compound on green algae observed a decrease in the concentration of the mycotoxin in the culture medium over time, which suggests that processes such as biodegradation by the algae or other microorganisms, or abiotic degradation, may occur in aquatic environments. nih.gov
The chemical stability of this compound in aqueous solutions is influenced by pH. A study on the chemical reduction of this compound in a phosphate (B84403) buffer solution demonstrated that the degradation rate was higher at a lower pH. preprints.org This suggests that hydrolysis could be a potential, albeit slow, degradation pathway in acidic aquatic environments. The structure of this compound, a cyclic hexadepsipeptide, is generally stable, but the ester and amide bonds could be susceptible to hydrolysis under certain environmental conditions.
Photolytic and Biodegradation Studies of this compound
While specific photolytic degradation studies for this compound are not widely available, research on its biodegradation, particularly in controlled environments, offers more substantial findings.
Photolytic Degradation
There is a notable lack of specific research on the photolytic degradation of this compound in either soil or water environments. Photolysis, the breakdown of compounds by light, is a significant degradation pathway for many organic environmental contaminants. wikipedia.org However, without dedicated studies, the susceptibility of this compound to photodegradation, its degradation byproducts upon exposure to sunlight, and its photolytic half-life remain unknown. Studies on the thermal degradation of this compound during food processing have shown that it can be degraded by heat, with degradation rates increasing with temperature. unina.it While not directly comparable to photolysis, this indicates that the molecule is not completely inert to energy input.
Biodegradation Studies
The biodegradation of this compound has been more extensively studied, primarily in the context of food science and microbiology. These studies provide strong evidence that various microorganisms are capable of degrading this mycotoxin.
Several strains of the yeast Saccharomyces cerevisiae have been shown to effectively degrade this compound. In one study, different strains of S. cerevisiae reduced the concentration of this compound in a liquid medium by an average of 86.2% over 48 hours. nih.govnih.gov The same study also demonstrated a significant reduction in a food system. nih.gov The degradation of this compound during food processing, such as bread and beer making, is attributed to both fermentation (microbial action) and heat. fao.org During these processes, the formation of degradation products has been identified, confirming the biotransformation of the parent molecule. fao.org
The primary mechanism of biodegradation is enzymatic action. Fungi and bacteria possess a wide array of enzymes that can break down complex organic molecules. For Fusarium mycotoxins in general, enzymatic degradation is a recognized detoxification pathway. mdpi.com Given that this compound is a product of various Fusarium species, it is plausible that other soil and water-borne microorganisms have evolved the enzymatic machinery to utilize it as a substrate or to detoxify it. asm.orgnih.govresearchgate.net The process of biodegradation can lead to the mineralization of the compound into simpler inorganic molecules or the formation of various metabolites.
The following table summarizes findings from a study on the biodegradation of this compound by Saccharomyces cerevisiae in a liquid culture.
Table 1: Biodegradation of this compound by Saccharomyces cerevisiae Strains in Liquid Medium
| Strain of S. cerevisiae | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
|---|---|---|---|
| LO9 | 5 | 0.8 ± 0.1 | 84.0 |
| YE-2 | 5 | 0.6 ± 0.1 | 88.0 |
| YE5 | 5 | 0.7 ± 0.2 | 86.0 |
| YE-6 | 5 | 0.5 ± 0.1 | 90.0 |
| YE-4 | 5 | 0.9 ± 0.2 | 82.0 |
| A34 | 5 | 0.6 ± 0.1 | 88.0 |
| A17 | 5 | 0.7 ± 0.1 | 86.0 |
| A42 | 5 | 0.8 ± 0.2 | 84.0 |
| A08 | 5 | 1.0 ± 0.3 | 80.0 |
Data derived from a study conducted at 25°C for 48 hours. nih.gov
Emerging Research Frontiers and Future Directions for Beauvericin Studies
Discovery of Novel Beauvericin (B1667859) Analogues and Derivatives with Enhanced Specificity
A significant area of research focuses on the discovery and synthesis of novel this compound analogues and derivatives with improved efficacy and target specificity. One prominent method is precursor-directed biosynthesis, where analogues of this compound's natural precursors, D-2-hydroxyisovalerate and L-phenylalanine, are introduced to the producing fungus, such as Beauveria bassiana. acs.org This technique has successfully generated new this compound analogues, including beauvericins G₁₋₃ and H₁₋₃. acs.org These novel compounds are then evaluated for their biological activities, such as cytotoxicity against cancer cell lines, to identify candidates with potentially enhanced therapeutic properties and reduced off-target effects. acs.org For instance, research has been conducted to produce analogues with lower toxicity but improved activity in inhibiting the directional migration of metastatic prostate cancer cells. acs.org The ability to modify the chemical structure of this compound opens up possibilities for creating a library of derivatives, each with unique properties that can be screened for various therapeutic applications. researchgate.net The synthesis of fluorophenylalanine derivatives and their subsequent biological evaluation represents another approach to generating novel analogues. acs.org
Table 1: Examples of Novel this compound Analogues from Precursor-Directed Biosynthesis
| Analogue | Producing Organism | Method | Precursor Fed | Reported Activity | Reference |
|---|---|---|---|---|---|
| Beauvericins G₁₋₃ | Beauveria bassiana ATCC 7159 | Precursor-Directed Biosynthesis | Analogues of D-2-hydroxyisovalerate and L-phenylalanine | Cytotoxicity and haptotaxis inhibition against PC-3M prostate cancer cells | acs.org |
| Beauvericins H₁₋₃ | Beauveria bassiana ATCC 7159 | Precursor-Directed Biosynthesis | Analogues of D-2-hydroxyisovalerate and L-phenylalanine | Cytotoxicity and haptotaxis inhibition against PC-3M prostate cancer cells | acs.org |
| This compound A | Beauveria bassiana ATCC 7159 | Precursor-Directed Biosynthesis | L-isoleucine | Known analogue, produced in good yield | acs.org |
Advanced Mechanistic Elucidation of this compound at the Systems Biology Level
Understanding the complete mechanism of action of this compound requires a shift from studying single targets to a more holistic, systems-level approach. Systems biology integrates various data types to model and understand the complex interactions within a biological system. For this compound, this involves elucidating how it perturbs cellular pathways and networks. nih.gov A key known mechanism of this compound is its ionophoric activity, which disrupts ion permeability across biological membranes, particularly for calcium ions (Ca²⁺). nih.govresearchgate.net This influx of Ca²⁺ is a central event that can trigger downstream effects like oxidative stress and apoptosis in cancer cells. nih.govresearchgate.net
Recent studies have begun to map out the molecular consequences of this compound exposure. For example, it has been shown to suppress multiple molecular targets crucial in melanoma, including the ERK, JNK, p38, NF-κB, and STAT3 pathways. nih.gov Furthermore, in silico screening has identified Cathepsin B (CTSB) as a potential molecular target, with studies confirming that this compound can inhibit its activity. nih.gov By employing systems biology, researchers can construct comprehensive models of this compound's interactions, moving beyond a one-drug-one-target paradigm to understand its polypharmacological effects. This approach is crucial for predicting its efficacy and potential side effects with greater accuracy.
Rational Design of this compound-Based Bioactive Compounds
The rational design of this compound-based compounds leverages computational tools and an understanding of its structure-activity relationship (SAR) to create new molecules with desired properties. nih.govresearchgate.net Molecular docking and dynamic simulations are increasingly used to predict how this compound and its analogues will interact with specific biological targets. researchgate.netbenthamdirect.com For instance, molecular docking has been used to investigate the binding mechanism between this compound and acyl-CoA: cholesterol acyltransferase enzyme 1 (ACAT1), a target implicated in multiple tumor-related pathways. benthamdirect.com These studies can reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are critical for the compound's inhibitory activity. benthamdirect.com
By understanding the SAR, chemists can make targeted modifications to the this compound scaffold to enhance its binding affinity for a particular target, improve its pharmacological profile, or reduce its toxicity. nih.gov This computational-driven approach accelerates the drug discovery process, making it less reliant on random screening and more focused on hypothesis-driven design. researchgate.net The ultimate goal is to engineer this compound derivatives that are highly potent against a specific disease target while minimizing interactions with other cellular components.
Development of Sustainable Production Methods for this compound
As interest in this compound's therapeutic potential grows, the development of sustainable and efficient production methods becomes critical. Currently, this compound is primarily produced through fermentation of various fungal species, including Beauveria and Fusarium. nih.govmdpi.com Research in this area is focused on optimizing fermentation conditions to maximize yield. This includes the selection of optimal carbon and nitrogen sources, temperature, pH, and aeration. mdpi.comresearchgate.netfrontiersin.org Studies have shown that solid-state fermentation (SSF) can yield significantly higher concentrations of this compound compared to submerged fermentation (SmF). researchgate.net For example, using polyurethane foam as an inert support in SSF has been proposed as a novel system for producing secondary metabolites like this compound.
Furthermore, co-culturing this compound-producing fungi with other microorganisms, such as Epicoccum nigrum, has been shown to enhance production. Another promising avenue is the heterologous expression of the this compound biosynthesis gene cluster in well-characterized host organisms like Escherichia coli or model fungi. nih.gov This approach not only allows for potentially higher yields but also facilitates the engineering of the biosynthetic pathway to produce novel analogues. nih.gov Optimization of fed-batch fermentation processes, guided by kinetic models, is also being explored to increase production to commercially viable levels. mdpi.comresearchgate.net
Table 2: Comparison of this compound Production Methods
| Production Method | Organism/System | Key Findings/Optimizations | Reported Yield | Reference |
|---|---|---|---|---|
| Solid-State Fermentation (SSF) | Fusarium oxysporum AB2 on polyurethane foam | Higher yield compared to SmF; production increased with concentrated medium. | Up to 65.3 mg/L | researchgate.net |
| Co-culture in SSF | Fusarium oxysporum AB2 and Epicoccum nigrum TORT | Co-culture significantly increased this compound production. | Up to 84.6 mg/L | |
| Submerged Fermentation (SmF) | Beauveria bassiana | Optimization of medium (e.g., PDB, MB) and incubation time. | Up to 237.49 mg/L | |
| Fed-batch Fermentation | Fusarium spp. | Development of a modified Monod model for process optimization. | Increased to 400 mg/L | mdpi.com |
| Heterologous Expression | Escherichia coli | Successful expression of the bbBeas gene, enabling this compound biosynthesis. | Proficient biosynthesis achieved. |
Exploration of Synergistic Effects of this compound with Other Bioactive Compounds
A particularly exciting frontier is the investigation of this compound's synergistic effects when combined with other bioactive compounds, especially in the context of overcoming drug resistance. preprints.org Research has demonstrated that this compound can potentiate the activity of conventional antibiotics and antifungal agents. bohrium.comnih.gov For example, it shows a synergistic effect with the antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA), and an additive effect with lincomycin. bohrium.com This suggests that this compound could help resensitize resistant bacteria to existing drugs. bohrium.com
In the realm of antifungal therapy, this compound has been shown to work synergistically with azole antifungals like ketoconazole (B1673606) and miconazole (B906) against pathogenic Candida species. mdpi.comnih.govnih.gov The mechanism for this synergy is multifaceted, involving the inhibition of multidrug efflux pumps and targeting key signaling pathways like TORC1 kinase. researchgate.netnih.gov This ability to counteract drug resistance mechanisms makes this compound a promising candidate for combination therapies, potentially reducing the required doses of conventional drugs and minimizing the development of further resistance.
Expansion of Preclinical Research Models for this compound Investigation
To better predict the clinical potential of this compound, researchers are moving beyond traditional 2D cell cultures to more complex and physiologically relevant preclinical models. Advanced in vitro 3D models, such as spheroids and organoids, more closely mimic the three-dimensional architecture and microenvironment of natural tissues. These models provide a more accurate platform for assessing the efficacy and cytotoxicity of this compound and its analogues.
Integration of Omics Technologies in this compound Research
The integration of 'omics' technologies—genomics, proteomics, and metabolomics—is revolutionizing mycology and natural product research, and this compound studies are no exception. nih.govresearchgate.net These high-throughput techniques provide a global view of the molecular changes induced by this compound in a biological system. exlibrisgroup.com
Transcriptomics , using techniques like RNA-sequencing, can reveal how this compound alters gene expression in target cells. For example, a transcriptomic study in Jurkat cells exposed to this compound showed significant alterations in genes related to the electron transport chain, oxidative phosphorylation, and apoptosis, confirming its impact on mitochondrial function.
Proteomics allows for the large-scale analysis of protein expression and post-translational modifications, helping to identify the specific proteins and pathways that are directly or indirectly affected by this compound. nih.gov
Metabolomics profiles the changes in small-molecule metabolites within a cell or organism following this compound treatment, offering insights into the metabolic pathways that are perturbed. nih.gov
By integrating these different omics datasets, researchers can build a comprehensive, multi-layered understanding of this compound's mechanism of action. researchgate.netnih.gov This integrated approach is essential for identifying novel drug targets, discovering biomarkers of response, and ultimately advancing this compound from a promising natural compound to a clinically relevant therapeutic agent. Comparative genomic and transcriptomic analyses of different Beauveria bassiana strains are also being used to understand the genetic basis of virulence and secondary metabolite production. ubc.caubc.ca
Q & A
Q. What experimental methodologies are recommended for isolating and purifying Beauvericin from fungal cultures?
this compound isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., HPLC or column chromatography). Researchers should optimize solvent polarity and gradient elution protocols to enhance yield and purity. Characterization via NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity . Standardize protocols using reference strains (e.g., Beauveria bassiana) to ensure reproducibility across labs .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., food, biological samples)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Validate methods using matrix-matched calibration curves to account for ion suppression/enhancement. Include internal standards (e.g., isotopically labeled this compound) to improve accuracy . For non-laboratory settings, ELISA kits offer rapid screening but may lack specificity compared to MS-based methods .
Q. How can researchers ensure the reproducibility of this compound’s cytotoxic effects in in vitro assays?
Standardize cell culture conditions (e.g., passage number, seeding density) and validate cytotoxicity via multiple assays (e.g., MTT, apoptosis markers). Account for batch-to-batch variability in this compound purity by sourcing from certified suppliers or confirming purity via HPLC-UV (>95%). Include positive controls (e.g., doxorubicin) and report IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s pro-apoptotic vs. necrotic effects be resolved?
Contradictions may arise from differences in cell lines, exposure times, or this compound concentrations. Design dose-response studies across multiple cell types (e.g., cancer vs. normal) and use transcriptomic/proteomic profiling to identify pathway-specific effects. Meta-analyses of published datasets can highlight context-dependent mechanisms (e.g., ROS generation vs. mitochondrial dysfunction) .
Q. What in vivo models are most suitable for studying this compound’s ionophoric activity and toxicity?
Rodent models (e.g., Sprague-Dawley rats) are common for acute toxicity studies, but consider alternative models like Galleria mellonella larvae for high-throughput screening. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with ionophoric effects (e.g., Ca²⁺ flux). Address ethical concerns by adhering to the 3Rs framework (Replacement, Reduction, Refinement) .
Q. How can researchers design experiments to investigate this compound’s synergistic interactions with other mycotoxins (e.g., enniatins)?
Use factorial design experiments to evaluate additive, synergistic, or antagonistic effects. Measure combination indices (e.g., Chou-Talalay method) and validate results with isobologram analysis. Include mechanistic studies (e.g., membrane permeability assays) to differentiate direct interactions from shared metabolic pathways .
Q. What computational approaches are effective for predicting this compound’s molecular targets and binding affinities?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with ion channels or lipid bilayers. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Curate existing data into QSAR models to prioritize high-affinity targets for experimental validation .
Data Analysis and Interpretation
Q. How should researchers address variability in this compound’s antifungal efficacy across fungal species?
Conduct comparative genomics to identify species-specific resistance mechanisms (e.g., efflux pumps, detoxifying enzymes). Use RNA-seq to profile fungal stress responses under this compound exposure. Apply multivariate statistical analysis (e.g., PCA) to correlate efficacy with genetic or phenotypic traits .
Q. What statistical frameworks are recommended for meta-analyses of this compound’s environmental persistence?
Use random-effects models to account for heterogeneity in study designs (e.g., soil type, climate conditions). Include sensitivity analyses to evaluate the impact of outlier studies. Publicly share datasets via repositories like Zenodo to enhance transparency .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance in studies involving this compound’s potential carcinogenicity?
Adhere to institutional biosafety guidelines (e.g., BSL-2 containment for aerosol-prone procedures). Disclose conflicts of interest related to commercial applications. Pre-register hypotheses and protocols on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
